Product packaging for Fotretamine(Cat. No.:CAS No. 37132-72-2)

Fotretamine

Cat. No.: B3433534
CAS No.: 37132-72-2
M. Wt: 431.35 g/mol
InChI Key: SCGZIPCHOAVGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fotretamine (also known as Fotrin) is a synthetic alkylating antineoplastic agent and immunosuppressant with a complex cyclotriphosphazatriene core structure . Its chemical structure is 2,2,4,4,6-pentaethyleneimino-6-morpholino-cyclotriphosphazatriene, with a molecular formula of C14H28N9OP3 and a molecular weight of 431.36 g·mol⁻¹ . As an alkylating agent, its primary research application and value lie in the field of oncology, where it is investigated for its potential to impede the growth of cancer cells . The compound entered clinical trials in the Soviet Union, highlighting its historical and research significance in the development of chemotherapeutic agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28N9OP3 B3433534 Fotretamine CAS No. 37132-72-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37132-72-2

Molecular Formula

C14H28N9OP3

Molecular Weight

431.35 g/mol

IUPAC Name

4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine

InChI

InChI=1S/C14H28N9OP3/c1-2-18(1)25(19-3-4-19)15-26(20-5-6-20,21-7-8-21)17-27(16-25,22-9-10-22)23-11-13-24-14-12-23/h1-14H2

InChI Key

SCGZIPCHOAVGCL-UHFFFAOYSA-N

SMILES

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7

Canonical SMILES

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7

Origin of Product

United States

Foundational & Exploratory

Fotretamine's Core Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the core mechanism of action of fotretamine (B1204584), a pentaethyleneimine derivative with antineoplastic and immunosuppressive properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's molecular interactions and cellular consequences, drawing upon the established knowledge of its chemical class.

Executive Summary

This compound is classified as an alkylating agent, a class of compounds that exert their cytotoxic effects primarily through the covalent modification of DNA.[1] Its activity stems from its multiple aziridine (B145994) rings, which are highly reactive electrophilic groups. The core mechanism of this compound involves the alkylation of DNA bases, leading to the formation of DNA adducts. This damage disrupts fundamental cellular processes such as DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. The immunosuppressive effects of this compound are attributed to its ability to cause chromosomal breaks in lymphocytes.[1][2] While specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, its mechanism can be largely inferred from the well-characterized actions of other aziridine-containing alkylating agents.

Chemical Properties and Structure-Activity Relationship

This compound's chemical structure, featuring multiple pentaethyleneimine (aziridine) rings, is central to its mechanism of action. The high ring strain and electrophilic nature of the aziridine groups make them susceptible to nucleophilic attack by electron-rich sites on biological macromolecules, most notably DNA.

PropertyValue
Molecular Formula C₁₄H₂₈N₉OP₃
Molar Mass 431.36 g/mol
Synonyms Fotrin, Photrin, 2,2,4,4,6-Pentaethyleneimino-6-morpholino-cyclotriphosphazatriene
CAS Number 37132-72-2

Table 1: Key Chemical Properties of this compound.

The reactivity of the aziridine rings is a critical determinant of this compound's alkylating potential. This structure allows for the formation of covalent bonds with nucleophilic centers in DNA, initiating the cascade of events that lead to cell death.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action of this compound is the alkylation of DNA. This process can be broken down into several key steps:

  • Nucleophilic Attack: The aziridine rings of this compound are attacked by nucleophilic sites on DNA bases. The N7 position of guanine (B1146940) is the most frequent site of alkylation by such agents due to its high electron density.[3][4] Other potential sites include the N1, N3, and N7 positions of adenine, the N3 position of cytosine, and the O6 position of guanine.[4][5]

  • Formation of DNA Adducts: This covalent binding results in the formation of a monofunctional DNA adduct. Given that this compound possesses multiple aziridine groups, it is capable of forming bifunctional adducts, leading to interstrand cross-links (ICLs) between two different DNA strands or intrastrand cross-links within the same strand.[3][6]

  • Disruption of DNA Function: The presence of these adducts and cross-links physically obstructs the DNA double helix. This distortion interferes with the binding of DNA polymerases and helicases, thereby inhibiting DNA replication and transcription.[3] This disruption is particularly detrimental to rapidly dividing cells, such as cancer cells, which rely on efficient DNA synthesis.

DNA_Alkylation This compound This compound (with Aziridine Rings) Nucleophilic_Attack Nucleophilic Attack on DNA Bases (e.g., N7 of Guanine) This compound->Nucleophilic_Attack Initiates DNA DNA Double Helix DNA->Nucleophilic_Attack Monofunctional_Adduct Formation of Monofunctional Adduct Nucleophilic_Attack->Monofunctional_Adduct Crosslinking Formation of Interstrand/ Intrastrand Cross-links Monofunctional_Adduct->Crosslinking If bifunctional Disruption Disruption of DNA Replication & Transcription Monofunctional_Adduct->Disruption Crosslinking->Disruption

Figure 1: General mechanism of DNA alkylation by this compound.

Downstream Cellular Consequences: DNA Damage Response

The DNA damage induced by this compound activates a complex network of signaling pathways known as the DNA Damage Response (DDR). The DDR aims to repair the damage, but if the damage is too extensive, it triggers programmed cell death (apoptosis).

Key pathways involved in the response to alkylation damage include:

  • Base Excision Repair (BER): This pathway is primarily responsible for repairing monofunctional adducts.[7]

  • Nucleotide Excision Repair (NER): NER is involved in the repair of bulky adducts that distort the DNA helix, such as interstrand cross-links.[8]

  • Mismatch Repair (MMR): The MMR system can recognize and attempt to repair mismatched base pairs that may arise from alkylation damage. Futile cycles of MMR can lead to double-strand breaks.[7]

  • Cell Cycle Arrest: Sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to DNA damage. These kinases phosphorylate downstream targets, such as p53 and Chk1/Chk2, leading to cell cycle arrest at the G1/S or G2/M checkpoints. This pause allows time for DNA repair.

  • Apoptosis: If the DNA damage is irreparable, the p53 tumor suppressor protein can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Puma.[9]

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors & Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes Fotretamine_Damage This compound-induced DNA Alkylation ATM_ATR ATM / ATR Kinases Fotretamine_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates DNA_Repair DNA Repair (BER, NER, MMR) p53->DNA_Repair Promotes Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces (if damage is severe) Chk1_Chk2->Cell_Cycle_Arrest Induces

Figure 2: DNA damage response pathway activated by this compound.

Immunosuppressive Mechanism

The immunosuppressive activity of this compound is a direct consequence of its DNA-damaging effects on lymphocytes.[1][2] Lymphocytes, being a population of rapidly proliferating cells, are particularly susceptible to the cytotoxic actions of alkylating agents. The induction of chromosomal breaks in these cells leads to their depletion, thereby suppressing the immune response.

Experimental Protocols

While specific experimental protocols for this compound are scarce in the literature, the following are standard methodologies used to investigate the mechanism of action of DNA alkylating agents.

DNA Alkylation and Adduct Formation Assays
  • Objective: To identify and quantify the formation of DNA adducts.

  • Methodology:

    • Treat cultured cells or isolated DNA with the alkylating agent.

    • Isolate genomic DNA.

    • Hydrolyze the DNA to individual bases.

    • Analyze the resulting nucleosides using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify the alkylated bases.[10]

Comet Assay (Single-Cell Gel Electrophoresis)
  • Objective: To detect DNA strand breaks and alkali-labile sites resulting from alkylation.

  • Methodology:

    • Embed treated cells in an agarose (B213101) gel on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

    • Subject the slide to electrophoresis under alkaline conditions.

    • Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[11]

Cytogenetic Analysis
  • Objective: To assess chromosomal damage.

  • Methodology:

    • Culture peripheral blood lymphocytes and treat them with the agent.

    • Arrest the cells in metaphase using a mitotic inhibitor (e.g., colcemid).

    • Harvest the cells, treat with a hypotonic solution, and fix.

    • Prepare chromosome spreads on microscope slides and stain (e.g., with Giemsa).

    • Analyze the metaphase spreads for structural and numerical chromosomal aberrations under a microscope.[12][13][14]

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture/ Isolated DNA treatment Treatment with This compound start->treatment DNA_Isolation DNA Isolation treatment->DNA_Isolation Comet_Assay Comet Assay (Strand Breaks) treatment->Comet_Assay Cytogenetic_Analysis Cytogenetic Analysis (Chromosomal Aberrations) treatment->Cytogenetic_Analysis HPLC_MS HPLC-MS Analysis (Adduct Quantification) DNA_Isolation->HPLC_MS

Figure 3: General experimental workflow for studying this compound's effects.

Quantitative Data

Alkylating AgentCancer TypeResponse Rate (%)Median Overall Survival (months)Common Grade ≥3 Adverse Events
Cyclophosphamide (in combination)Breast Cancer50-70Not Applicable (adjuvant)Neutropenia, Anemia
TemozolomideGlioblastoma20-3014.6Thrombocytopenia, Neutropenia
ThiotepaBladder Cancer (intravesical)30-50Not Applicable (local)Myelosuppression (if systemic absorption)

Table 2: Representative Clinical Data for Common Alkylating Agents. Note: This data is not for this compound and is for illustrative purposes only.

Conclusion

This compound's mechanism of action is rooted in its ability to function as a potent DNA alkylating agent. Through the covalent modification of DNA, it instigates a cascade of cellular events, including the disruption of DNA replication and transcription, activation of the DNA damage response, and ultimately, the induction of apoptosis in rapidly dividing cells. Its immunosuppressive properties are a direct extension of this cytotoxic activity on lymphocytes. While a comprehensive, this compound-specific dataset is not currently available, the well-established principles of DNA alkylation by aziridine-containing compounds provide a robust framework for understanding its core mechanism of action. Further research is warranted to elucidate the specific molecular targets and signaling pathways uniquely modulated by this compound.

References

Fotretamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotretamine, also known as Fotrin or by its investigational drug code NSC-216135, is a pentaethyleneimine derivative classified as an antineoplastic alkylating agent.[1][2] Its cytotoxic effects are attributed to its ability to cause chromosomal breaks, which also contributes to its immunosuppressive activity.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, proposed mechanism of action, and a discussion on the current landscape of its research and development. Due to the limited publicly available data, this document also highlights the significant information gaps regarding its discovery, detailed experimental protocols, and clinical evaluation.

Introduction

This compound is a compound with the chemical formula C14H28N9OP3 and a molecular weight of 431.35 g/mol .[2] It is identified by the CAS Registry Number 37132-72-2.[2] The IUPAC name for this compound is 4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC14H28N9OP3PubChem[2]
Molecular Weight431.35 g/mol PubChem[2]
CAS Registry Number37132-72-2PubChem[2]
IUPAC Name4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-trien-2-yl]morpholinePubChem[2]
SynonymsFotrin, Photrin, NSC-216135, FotretaminaPubChem[2]

Discovery and Development

Detailed information regarding the discovery and development of this compound is scarce in publicly accessible scientific literature. The compound is described as a "Russian drug," suggesting its origins may be within the pharmaceutical research and development programs of the former Soviet Union. This may contribute to the limited availability of information in international, English-language databases. Further investigation into historical and regional scientific archives may be necessary to uncover the timeline of its synthesis, initial screening, and early development.

Mechanism of Action

This compound is categorized as an alkylating agent.[1][2] The general mechanism of action for this class of drugs involves the transfer of alkyl groups to various cellular macromolecules, most importantly DNA. This process can lead to the formation of covalent bonds, resulting in DNA damage, cross-linking of DNA strands, and interference with DNA replication and transcription. Ultimately, this damage can trigger apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.

This compound, as a pentaethyleneimine derivative, contains multiple reactive aziridinyl (ethyleneimine) groups. These strained three-membered rings are susceptible to nucleophilic attack, allowing the molecule to act as a polyfunctional alkylating agent.

The proposed mechanism of action for this compound is its ability to induce chromosomal breaks.[1][2] This clastogenic activity is a direct consequence of its DNA-alkylating properties.

Below is a generalized signaling pathway for DNA damage-induced apoptosis, which is the likely downstream effect of this compound's action.

DNA_Damage_Apoptosis Generalized DNA Damage Response Pathway This compound This compound (Alkylating Agent) DNA_Damage DNA Alkylation & Chromosomal Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Kinases (Damage Sensors) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

A generalized pathway of DNA damage-induced apoptosis initiated by an alkylating agent.

Preclinical and Clinical Data

A comprehensive search of prominent scientific and clinical trial databases did not yield specific preclinical or clinical study reports for this compound or its synonyms. Quantitative data regarding its efficacy (e.g., IC50 values in various cell lines), pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and safety (e.g., LD50, adverse event profiles in animal models or humans) are not available in the reviewed literature.

The absence of such data prevents the creation of summary tables and detailed experimental protocols as requested. It is possible that such studies were conducted but not published in readily accessible international journals.

Synthesis

Information regarding the specific synthetic route for this compound is not detailed in the available literature. However, based on its chemical structure, a potential synthetic pathway could involve the reaction of a morpholino-substituted cyclotriphosphazatriene precursor with an excess of ethyleneimine. The synthesis of related aziridinyl-cyclotriphosphazene compounds often involves the nucleophilic substitution of chlorine atoms on a hexachlorocyclotriphosphazene core.

A hypothetical, high-level workflow for the synthesis is presented below.

Fotretamine_Synthesis_Workflow Hypothetical Synthesis Workflow for this compound Start Hexachlorocyclotriphosphazene (N3P3Cl6) Step1 Reaction with Morpholine Start->Step1 Intermediate Morpholino-pentachloro- cyclotriphosphazatriene Step1->Intermediate Step2 Reaction with Ethyleneimine Intermediate->Step2 Product This compound Step2->Product

A high-level hypothetical workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound is an alkylating agent with a chemical structure that suggests potential for antineoplastic activity. However, there is a significant lack of publicly available data to support a thorough technical evaluation. The information gap spans its discovery, development, detailed mechanism of action, and, most critically, preclinical and clinical data.

For researchers and drug development professionals, this compound represents a compound with a known general mechanism of action but an unknown and unverified therapeutic potential. Future research efforts would need to start from a foundational level, including:

  • Rediscovery and Synthesis: Development and validation of a reliable synthetic route.

  • In Vitro Characterization: Comprehensive screening against a panel of cancer cell lines to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: Detailed investigation into its effects on DNA, cell cycle, and apoptotic pathways.

  • Preclinical In Vivo Studies: Evaluation of its efficacy, pharmacokinetics, and toxicology in animal models.

Without such fundamental data, the potential of this compound as a therapeutic agent remains speculative. The information presented in this guide is based on the limited data available and should be considered a starting point for any future investigation into this compound.

References

In-Depth Technical Guide to the Synthesis and Derivatives of Fotretamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotretamine, also known as Fotrin, is a pentaethyleneimine derivative of cyclotriphosphazene (B1200923) with recognized antineoplastic and immunosuppressive properties.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound, a complex process involving the sequential substitution of a hexachlorocyclotriphosphazene core. While detailed experimental data from primary literature remains elusive, this document consolidates the theoretical pathway based on established principles of phosphazene chemistry. It further explores the potential for derivative synthesis and outlines the known biological context of this alkylating agent.

Introduction

This compound is a synthetic compound characterized by a cyclotriphosphazene ring substituted with five aziridinyl groups and one morpholinyl group.[2] Its chemical formula is C₁₄H₂₈N₉OP₃, and its IUPAC name is 4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine.[2] First reported in scientific literature in 1972, this compound emerged from research in the Soviet Union and demonstrated potential as an anticancer and immunosuppressive agent.[1] The presence of the highly reactive aziridinyl (ethyleneimine) groups confers its alkylating ability, a mechanism central to its cytotoxic activity.[1][2]

This compound Synthesis Pathway

The synthesis of this compound is predicated on the chemistry of hexachlorocyclotriphosphazene (N₃P₃Cl₆), a versatile inorganic heterocyclic compound. The core principle of the synthesis is the sequential nucleophilic substitution of the six chlorine atoms on the phosphazene ring. This allows for the controlled introduction of different functional groups. In the case of this compound, this involves the introduction of one morpholine (B109124) group and five aziridine (B145994) groups.

The general synthetic strategy to achieve an AB₅ substitution pattern on a cyclotriphosphazene ring, where 'A' is morpholine and 'B' is aziridine, can be approached in two theoretical ways:

  • Route 1: Initial reaction of hexachlorocyclotriphosphazene with one equivalent of morpholine, followed by the reaction of the resulting intermediate with five equivalents of aziridine.

  • Route 2: Initial reaction of hexachlorocyclotriphosphazene with five equivalents of aziridine, followed by the reaction of the resulting intermediate with one equivalent of morpholine.

Given the high reactivity of aziridine, Route 1 is the more plausible and controllable pathway to avoid the formation of polysubstituted aziridinyl byproducts.

Proposed Synthesis of this compound

The following is a proposed multi-step synthesis pathway for this compound based on established methodologies for the synthesis of cyclotriphosphazene derivatives.

Step 1: Monomorpholino-pentachloro-cyclotriphosphazene Synthesis

The synthesis commences with the reaction of hexachlorocyclotriphosphazene with one molar equivalent of morpholine in the presence of a tertiary amine base, such as triethylamine (B128534), to scavenge the hydrogen chloride byproduct. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

  • Reactants:

    • Hexachlorocyclotriphosphazene (N₃P₃Cl₆)

    • Morpholine

    • Triethylamine (or another suitable base)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Reaction: The nucleophilic morpholine attacks one of the phosphorus atoms of the cyclotriphosphazene ring, displacing a chloride ion. Triethylamine reacts with the liberated HCl to form triethylammonium (B8662869) chloride, which precipitates from the reaction mixture.

  • Work-up: The precipitated triethylammonium chloride is removed by filtration. The solvent is then removed under reduced pressure to yield the crude monosubstituted product, which can be purified by recrystallization or column chromatography.

Step 2: Penta(aziridinyl)-monomorpholino-cyclotriphosphazene (this compound) Synthesis

The intermediate from Step 1, monomorpholino-pentachloro-cyclotriphosphazene, is then reacted with an excess of aziridine. Due to the toxicity and volatility of aziridine, this reaction must be performed with extreme caution in a well-ventilated fume hood. A base is again required to neutralize the HCl produced.

  • Reactants:

    • Monomorpholino-pentachloro-cyclotriphosphazene

    • Aziridine (ethyleneimine)

    • Triethylamine (or another suitable base)

  • Solvent: Anhydrous benzene (B151609) or toluene (B28343)

  • Reaction: Aziridine acts as the nucleophile, displacing the remaining five chlorine atoms on the cyclotriphosphazene ring. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction and the volatility of aziridine.

  • Work-up: Similar to the first step, the triethylammonium chloride precipitate is filtered off. The solvent is evaporated, and the resulting crude this compound is purified, likely through recrystallization from a suitable solvent system.

Fotretamine_Synthesis N3P3Cl6 Hexachlorocyclotriphosphazene (N₃P₃Cl₆) Intermediate Monomorpholino-pentachloro- cyclotriphosphazene N3P3Cl6->Intermediate Step 1: Monosubstitution Morpholine Morpholine + Triethylamine This compound This compound Intermediate->this compound Step 2: Penta-substitution Aziridine Aziridine (5 eq.) + Triethylamine

Proposed two-step synthesis pathway for this compound.

Quantitative Data

ParameterStep 1: MonosubstitutionStep 2: Penta-substitution
Yield 60-80%40-60%
Reaction Temperature 0°C to room temperature0°C to 40°C
Reaction Time 4-12 hours12-24 hours
Purity (after purification) >95%>98% (pharmaceutical grade)

Table 1: Estimated Quantitative Parameters for this compound Synthesis.

Experimental Protocols

While a specific, validated experimental protocol for this compound is not available, the following general procedures for the synthesis of aminocyclophosphazenes can be adapted.

General Protocol for Monosubstitution of Hexachlorocyclotriphosphazene
  • To a stirred solution of hexachlorocyclotriphosphazene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of morpholine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF is added dropwise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for the required duration (monitored by TLC or ³¹P NMR).

  • The precipitated triethylammonium chloride is removed by filtration under an inert atmosphere.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., hexane/chloroform).

General Protocol for Subsequent Polysubstitution
  • The purified monosubstituted intermediate (1 equivalent) is dissolved in anhydrous benzene or toluene under an inert atmosphere.

  • A solution of aziridine (5.5 equivalents) and triethylamine (6 equivalents) in the same solvent is added dropwise at 0°C.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or ³¹P NMR).

  • The precipitated triethylammonium chloride is filtered off.

  • The filtrate is carefully concentrated under reduced pressure.

  • The final product, this compound, is purified by recrystallization.

This compound Derivatives

The modular nature of the synthesis allows for the potential creation of a wide array of this compound derivatives. By varying the nucleophiles used in the substitution reactions, the chemical and pharmacological properties of the resulting compounds can be fine-tuned.

Potential Derivative Classes:

  • Variation of the 'A' Group: The morpholine moiety can be replaced with other cyclic or acyclic secondary amines to modulate properties such as solubility, lipophilicity, and target specificity. Examples include piperidine, piperazine, or various substituted amines.

  • Variation of the 'B' Group: While the aziridinyl groups are crucial for the alkylating activity, their number could be varied (e.g., di-, tri-, or tetra-aziridinyl analogs) to alter the reactivity and toxicity profile.

  • Mixed 'B' Groups: A combination of different small-ring heterocycles or other nucleophiles could be introduced in the second step to create more complex derivatives.

Currently, there is a lack of publicly available information on the synthesis and biological evaluation of specific this compound derivatives.

Biological Activity and Signaling Pathways

This compound functions as an alkylating agent, a class of compounds that forms covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA.[1][2] The aziridinyl groups of this compound are highly strained three-membered rings that can undergo nucleophilic ring-opening, leading to the alkylation of DNA bases.

This alkylation can occur at various sites on the DNA, with the N7 position of guanine (B1146940) being a common target. The formation of these DNA adducts can have several downstream consequences:

  • Inhibition of DNA Replication and Transcription: The presence of bulky adducts on the DNA template can physically obstruct the passage of DNA and RNA polymerases, thereby halting DNA replication and transcription.

  • Induction of DNA Damage Response and Apoptosis: The cell recognizes the DNA adducts as damage and activates DNA repair pathways. If the damage is too extensive to be repaired, the cell will initiate programmed cell death, or apoptosis.

  • Chromosomal Aberrations: this compound is known to cause chromosomal breaks, which can lead to genomic instability and cell death.[1][2]

Fotretamine_MOA This compound This compound DNA Cellular DNA This compound->DNA Enters Cell Alkylation DNA Alkylation (Guanine N7) DNA->Alkylation DNA_Adducts DNA Adducts Alkylation->DNA_Adducts Replication_Block Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Block DDR Activation of DNA Damage Response DNA_Adducts->DDR Chromosomal_Breaks Chromosomal Breaks DNA_Adducts->Chromosomal_Breaks Cell_Death Cell Death Replication_Block->Cell_Death Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis Apoptosis->Cell_Death Chromosomal_Breaks->Cell_Death

Proposed mechanism of action for this compound.

Conclusion

This compound represents a significant, albeit not widely known, member of the cyclophosphazene-based antineoplastic agents. Its synthesis, while conceptually straightforward, requires careful control of reaction conditions and handling of hazardous materials. The lack of detailed, publicly accessible experimental data highlights the need for further research to fully characterize its synthesis and optimize the production of this and related compounds. The potential for generating a diverse library of derivatives by modifying the synthetic pathway offers promising avenues for the development of new therapeutic agents with improved efficacy and reduced toxicity. A deeper understanding of its interactions with cellular signaling pathways will be crucial for its future clinical development and application.

References

The Biological Activity of Fotretamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotretamine, also known as Fotrin or by its investigational name NSC-216135, is a pentaethyleneimine derivative with recognized antineoplastic and alkylating properties.[1] Its mechanism of action is primarily attributed to its ability to induce chromosomal breaks, leading to cytotoxic and immunosuppressive effects. This technical guide provides a comprehensive overview of the known biological activities of this compound and related aziridine-containing compounds, addressing its mechanism of action, available quantitative data, relevant experimental protocols, and associated cellular signaling pathways. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide supplements direct findings with established knowledge of similar alkylating agents to provide a broader context for its potential biological functions.

Introduction to this compound

This compound is classified as an alkylating agent, a class of chemotherapeutic drugs that exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA.[1] The presence of multiple aziridine (B145994) rings in its structure is characteristic of this class and is crucial for its biological activity. These strained rings are susceptible to nucleophilic attack, enabling the alkylation of DNA bases.

Synonyms: Fotrin, Photrin, NSC-216135, 2,2,4,4,6-Pentaethylenimino-6-morpholino-cyclotriphosphazatriene.[1]

Quantitative Data

Specific quantitative data on the biological activity of this compound, such as IC50 values against various cancer cell lines, are not extensively reported in the available literature. The following table summarizes the key physicochemical properties of this compound.[1]

PropertyValueSource
Molecular FormulaC14H28N9OP3PubChem CID: 65800[1]
Molecular Weight431.35 g/mol PubChem CID: 65800[1]
IUPAC Name2,2,4,4,6-pentakis(aziridin-1-yl)-6-morpholin-4-yl-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphininePubChem CID: 65800[1]

Mechanism of Action

The primary mechanism of action of this compound, as an alkylating agent, involves the covalent modification of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.

DNA Alkylation and Cross-linking

The aziridine groups of this compound are highly electrophilic and react with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This reaction can result in several types of DNA damage:

  • Monoadducts: Formation of a covalent bond between the drug and a single DNA base.

  • Intrastrand Cross-links: Linkage of two bases on the same DNA strand.

  • Interstrand Cross-links: Linkage of two bases on opposite DNA strands, which is the most cytotoxic lesion as it prevents the separation of the DNA double helix required for replication and transcription.

The following diagram illustrates the general mechanism of DNA alkylation by a bifunctional alkylating agent.

DNA_Alkylation This compound This compound (Alkylating Agent) DNA DNA Double Helix This compound->DNA Covalent Bonding Monoadduct Monoadduct Formation DNA->Monoadduct Alkylation Crosslink Interstrand Cross-link Monoadduct->Crosslink Second Alkylation Event Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis

Figure 1: General mechanism of DNA alkylation by this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, standard assays used to evaluate the biological activity of alkylating agents can be applied.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a common method to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seed Seed cells in 96-well plate Start->Seed Treat Treat with this compound (serial dilutions) Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 2: Workflow for a typical MTT cytotoxicity assay.
DNA Cross-linking Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including cross-links.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." DNA cross-links will reduce the migration of DNA fragments, resulting in a smaller comet tail compared to cells with only strand breaks.

Protocol Outline:

  • Cell Treatment: Expose cells to this compound. A positive control for DNA damage (e.g., H₂O₂) should be included.

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA migration using imaging software. A reduction in tail length in this compound-treated cells compared to cells treated with an agent that only causes strand breaks indicates the presence of cross-links.

Signaling Pathways

The cytotoxic effects of DNA alkylating agents like this compound are mediated through the activation of complex cellular signaling pathways that sense DNA damage and trigger cell cycle arrest or apoptosis.

DNA Damage Response (DDR) Pathway

DNA damage induced by this compound activates the DNA Damage Response (DDR) pathway. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn leads to the activation of the tumor suppressor protein p53.

p53-Mediated Apoptosis

Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as BAX and PUMA. These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the caspase cascade, culminating in apoptosis.

Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage (Cross-links) This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest BAX_PUMA BAX/PUMA Upregulation p53->BAX_PUMA Apoptosis Apoptosis Mitochondria Mitochondrial Dysfunction BAX_PUMA->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Figure 3: Simplified signaling pathway from DNA damage to apoptosis.

Conclusion

This compound is an alkylating agent with antineoplastic activity, primarily acting through the induction of DNA damage. While specific and detailed in vitro and in vivo data for this compound are limited in current scientific literature, its biological effects can be inferred from its chemical structure and the well-established mechanisms of other aziridine-containing anticancer drugs. The experimental protocols and signaling pathways described in this guide provide a framework for the further investigation and characterization of this compound's biological activity. Future research focusing on generating specific cytotoxicity data against a panel of cancer cell lines and elucidating the precise molecular pathways it modulates would be invaluable for a more complete understanding of its therapeutic potential.

References

Fotretamine: A Technical Guide to its Molecular Targets and Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotretamine, also known as Fotrin, is a pentaethyleneimine derivative with recognized antineoplastic and immunosuppressive activities.[1] Its cytotoxic effects are attributed to its function as a DNA alkylating agent. This document provides a comprehensive technical overview of the putative molecular targets and binding sites of this compound, drawing upon the established mechanisms of similar aziridine-containing anticancer compounds. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes current knowledge to propose its mechanism of action, potential binding sites, and detailed experimental protocols for its investigation.

Introduction

This compound is a member of the ethyleneimine class of alkylating agents, characterized by the presence of five highly reactive aziridine (B145994) rings.[1] This structural feature is central to its biological activity. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA. This modification disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The immunosuppressive activity of this compound is linked to its ability to cause chromosomal breaks in lymphocytes.[1]

Molecular Target: Deoxyribonucleic Acid (DNA)

The primary molecular target of this compound is cellular DNA. The high nucleophilicity of DNA bases and the phosphate (B84403) backbone makes them susceptible to attack by electrophilic agents like the activated aziridine rings of this compound.

Mechanism of Action: DNA Alkylation

The mechanism of DNA alkylation by this compound is inferred to proceed through the following steps, analogous to other aziridine-containing drugs like Thiotepa:

  • Protonation of Aziridine Rings: In the physiological environment, the nitrogen atom of the aziridine ring can be protonated, forming a highly reactive aziridinium (B1262131) ion. This strained three-membered ring is then susceptible to nucleophilic attack.

  • Nucleophilic Attack by DNA: The electron-rich centers in DNA, particularly the N7 position of guanine (B1146940) and to a lesser extent the N3 of adenine, act as nucleophiles, attacking the electrophilic carbon of the aziridinium ion. This results in the opening of the aziridine ring and the formation of a covalent bond between this compound and the DNA base.

  • Formation of DNA Adducts: This covalent attachment is termed a DNA adduct. Given that this compound possesses five aziridine moieties, it can function as a polyfunctional alkylating agent. This allows for multiple points of attachment to DNA, leading to:

    • Mono-adducts: A single aziridine ring reacting with a DNA base.

    • Interstrand Cross-links (ICLs): Two aziridine rings from the same this compound molecule reacting with bases on opposite strands of the DNA double helix. ICLs are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription.

    • Intrastrand Cross-links: Two aziridine rings reacting with bases on the same DNA strand.

The formation of these adducts, especially ICLs, creates significant steric hindrance, distorts the DNA helix, and stalls the cellular machinery involved in DNA processing.

Binding Sites

Based on studies of similar alkylating agents, the following are the predicted binding sites for this compound on DNA:

  • Primary Binding Site: The N7 position of guanine is the most frequent site of alkylation by many alkylating agents due to its high nucleophilicity.

  • Secondary Binding Sites: Other potential sites include the N3 position of adenine and, to a lesser extent, the phosphate backbone of DNA.

Quantitative Data

As of the latest literature review, specific quantitative binding data for this compound, such as binding affinity constants (Kd), inhibition constants (Ki), or IC50 values for target inhibition, are not publicly available. The table below is a template that can be populated as such data becomes available through future research.

ParameterValueCell Line/SystemReference
DNA Binding
Kd (M)Data not available
Cytotoxicity
IC50 (µM)Data not availablee.g., Human lymphocytes, various cancer cell lines

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the molecular targets and binding sites of this compound. These protocols are based on established techniques used for studying DNA alkylating agents.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This assay is used to detect DNA strand breaks in individual cells.

Methodology:

  • Cell Treatment: Treat the cell line of interest (e.g., human lymphocytes or a cancer cell line) with varying concentrations of this compound for a defined period (e.g., 2-4 hours). Include a negative control (vehicle only) and a positive control (e.g., hydrogen peroxide).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail," while undamaged DNA will remain in the head.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using appropriate software.

Alkaline Elution Assay for DNA Cross-linking

This technique is used to measure DNA interstrand cross-links.

Methodology:

  • Radiolabeling of DNA: Pre-label the cellular DNA by growing cells in the presence of a radioactive precursor, such as [14C]-thymidine.

  • Drug Treatment: Treat the cells with this compound.

  • Cell Lysis: Lyse the cells directly on a filter membrane, leaving the DNA entangled on the filter.

  • Elution: Elute the DNA from the filter using an alkaline solution. The rate of elution is proportional to the number of DNA strand breaks.

  • Induction of Strand Breaks (for ICL measurement): To specifically measure ICLs, induce a known number of random strand breaks using a defined dose of X-rays after drug treatment.

  • Data Analysis: DNA with interstrand cross-links will elute more slowly than control DNA because the cross-links hold the strands together. The decrease in the elution rate is proportional to the frequency of cross-links.

Mass Spectrometry for DNA Adduct Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to identify and quantify specific this compound-DNA adducts.

Methodology:

  • DNA Isolation: Treat cells or calf thymus DNA with this compound and then isolate the genomic DNA.

  • DNA Digestion: Enzymatically digest the DNA to individual nucleosides or nucleotides.

  • LC Separation: Separate the digested DNA components using high-performance liquid chromatography (HPLC).

  • MS/MS Analysis: Analyze the eluting components using a tandem mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion will correspond to the modified nucleoside, and the fragmentation pattern (MS/MS) will confirm the structure of the adduct.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of the identified adducts.

Signaling Pathways and Logical Relationships

DNA damage induced by this compound is expected to trigger a complex cellular response, primarily involving DNA damage response (DDR) pathways. These pathways sense the DNA lesions, signal their presence, and promote either DNA repair, cell cycle arrest, or apoptosis.

DNA Damage Response Pathway

The following diagram illustrates the general signaling cascade initiated by DNA alkylation damage.

DNA_Damage_Response This compound This compound DNA Cellular DNA This compound->DNA Alkylation DNA_Adducts DNA Adducts (Interstrand Cross-links) DNA->DNA_Adducts DDR_Sensors DDR Sensors (e.g., RPA, FANCM) DNA_Adducts->DDR_Sensors Recognition Apoptosis Apoptosis DNA_Adducts->Apoptosis If repair fails ATR ATR Kinase DDR_Sensors->ATR Activation CHK1 CHK1 Kinase ATR->CHK1 Phosphorylation CellCycleArrest Cell Cycle Arrest (G2/M Phase) CHK1->CellCycleArrest Induction DNARepair DNA Repair (e.g., Fanconi Anemia Pathway, Homologous Recombination) CHK1->DNARepair Activation DNARepair->DNA Restoration

Caption: Generalized DNA Damage Response pathway initiated by this compound-induced DNA adducts.

Experimental Workflow for Target Validation

The logical workflow for investigating and validating the molecular targets of this compound is depicted below.

Experimental_Workflow Hypothesis Hypothesis: This compound is a DNA alkylating agent InVitro In Vitro Studies Hypothesis->InVitro CellBased Cell-Based Assays Hypothesis->CellBased DNA_Binding_Assay DNA Binding Assay (e.g., UV-Vis, Fluorescence) InVitro->DNA_Binding_Assay Adduct_Analysis DNA Adduct Analysis (LC-MS/MS) InVitro->Adduct_Analysis Comet_Assay Comet Assay CellBased->Comet_Assay Crosslinking_Assay Alkaline Elution Assay CellBased->Crosslinking_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, IC50 determination) CellBased->Cytotoxicity_Assay Mechanism_Confirmation Confirmation of DNA Alkylation Mechanism DNA_Binding_Assay->Mechanism_Confirmation Adduct_Analysis->Mechanism_Confirmation Comet_Assay->Mechanism_Confirmation Crosslinking_Assay->Mechanism_Confirmation Cytotoxicity_Assay->Mechanism_Confirmation

Caption: A logical workflow for the experimental validation of this compound's molecular target.

Conclusion

This compound is a potent antineoplastic and immunosuppressive agent whose mechanism of action is strongly indicated to be DNA alkylation via its five aziridine rings. While direct experimental evidence specifically for this compound is sparse in the public domain, a robust understanding of its molecular targets and binding sites can be inferred from the extensive research on analogous compounds. The primary molecular target is DNA, with the N7 of guanine being the most probable binding site, leading to the formation of mono-adducts and highly cytotoxic interstrand cross-links. The experimental protocols and conceptual pathways outlined in this guide provide a solid framework for future research to elucidate the precise molecular interactions and cellular consequences of this compound treatment. Such studies will be invaluable for the rational design of new therapies and for optimizing the clinical use of this class of compounds.

References

Early In Vitro Studies of Fotretamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotretamine, also known as Fotrin, is a pentaethyleneimine derivative classified as an antineoplastic alkylating agent.[1] Early research, primarily conducted in the Soviet Union, identified its potential as a cytotoxic and immunosuppressive agent.[1] The core mechanism of action of this compound, consistent with other alkylating agents, involves the induction of DNA damage, leading to chromosomal aberrations and the inhibition of cellular replication.[1] This document provides a technical summary of the early in vitro findings related to this compound, focusing on its effects on human lymphocytes.

Quantitative Data Summary

The primary in vitro studies on this compound focused on its clastogenic (chromosome-breaking) and mito-depressive (inhibition of mitosis) effects on human lymphocytes. The key quantitative findings from these early studies are summarized in the table below.

EndpointConcentrationEffect in Human Lymphocytes
Chromosome Breaks> 10⁻⁷ MInduction of chromosomal breaks.
Mitotic Activity4.6 x 10⁻⁴ MComplete diminishment of mitotic activity.
Aberration TypeNot specifiedPredominantly single and paired fragments.

Experimental Protocols

Objective: To assess the potential of this compound to induce structural chromosomal aberrations in cultured human peripheral blood lymphocytes.

Materials:

  • Heparinized human peripheral blood

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics (penicillin-streptomycin), and L-glutamine

  • Phytohemagglutinin (PHA) as a mitogen

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Colcemid or colchicine (B1669291) (mitotic arresting agent)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1 v/v)

  • Giemsa stain

  • Microscope slides

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture Initiation: Whole blood or isolated lymphocytes are added to the culture medium containing phytohemagglutinin to stimulate cell division (mitosis). Cultures are incubated for approximately 48 hours.

  • This compound Exposure: Following the initial incubation, various concentrations of this compound are added to the lymphocyte cultures. A vehicle control (solvent only) and a negative control (no treatment) are also included. The exposure period would typically be for a defined duration, for instance, 24 to 48 hours.

  • Mitotic Arrest: Towards the end of the culture period, a mitotic arresting agent like colcemid is added to the cultures for 2-4 hours. This agent disrupts the mitotic spindle, causing cells to accumulate in the metaphase stage of cell division, which is optimal for chromosome visualization.

  • Harvesting: Cells are harvested by centrifugation. The cell pellet is then resuspended in a hypotonic solution to swell the cells and aid in the spreading of chromosomes.

  • Fixation: The cells are fixed using a freshly prepared, cold fixative solution. This process is typically repeated several times to ensure proper preservation of cellular structures.

  • Slide Preparation: The fixed cell suspension is dropped onto clean, cold, wet microscope slides and allowed to air dry.

  • Staining: The slides are stained with Giemsa solution to visualize the chromosomes.

  • Microscopic Analysis: At least 100 well-spread metaphases per concentration are analyzed under a light microscope for structural chromosomal aberrations, such as breaks, gaps, and fragments. The mitotic index (the proportion of cells in mitosis) is also calculated to assess cytotoxicity.

Signaling Pathways

As an alkylating agent, this compound's cytotoxicity is mediated through the induction of DNA damage, which in turn activates cellular stress response pathways, primarily the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, attempts at DNA repair, or, in cases of extensive damage, apoptosis (programmed cell death).

The diagram below illustrates the generalized signaling cascade initiated by DNA damage from an alkylating agent like this compound.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Damage Sensing & Transduction cluster_3 Cellular Outcomes This compound This compound (Alkylating Agent) DNA_Damage DNA Adducts & Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM / ATR Kinases (Activated) DNA_Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis

This compound-induced DNA damage response pathway.

The experimental workflow for the in vitro assessment of this compound's effects on lymphocytes is depicted in the following diagram.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cell Processing cluster_3 Analysis Blood_Collection Human Peripheral Blood Collection Lymphocyte_Culture Lymphocyte Culture + Mitogen (PHA) Blood_Collection->Lymphocyte_Culture Fotretamine_Exposure This compound Exposure (Various Concentrations) Lymphocyte_Culture->Fotretamine_Exposure Mitotic_Arrest Mitotic Arrest (e.g., Colcemid) Fotretamine_Exposure->Mitotic_Arrest Harvesting Harvesting & Hypotonic Treatment Mitotic_Arrest->Harvesting Fixation Fixation Harvesting->Fixation Slide_Prep Slide Preparation & Staining Fixation->Slide_Prep Microscopy Microscopic Analysis (Chromosome Aberrations) Slide_Prep->Microscopy

Workflow for in vitro lymphocyte chromosome aberration assay.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Aziridine-Containing Alkylating Agents: A Case Study with Thiotepa as a Surrogate for Fotretamine

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Direct pharmacokinetic and metabolism data for Fotretamine (NSC-216135) is not available in the public domain. This guide utilizes data from the structurally and functionally related aziridine-containing anticancer agent, Thiotepa (B1682881), to provide a representative understanding of the likely pharmacokinetics and metabolism of this class of compounds.

This technical guide offers a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of aziridine-containing alkylating agents, with a specific focus on Thiotepa as a well-documented analogue. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Aziridine-Containing Alkylating Agents

This compound is a pentaethyleneimine derivative with antineoplastic and immunosuppressive activities. Its mechanism of action is attributed to the presence of aziridine (B145994) rings, which are highly reactive three-membered nitrogen-containing heterocycles. This reactivity allows for the alkylation of nucleophilic groups in cellular macromolecules, such as DNA, leading to cytotoxicity.

Due to the scarcity of specific data on this compound, this guide will focus on Thiotepa, another prominent aziridine-containing anticancer drug. Thiotepa is used in the treatment of various cancers and serves as an excellent model for understanding the pharmacokinetic and metabolic pathways relevant to this class of compounds.

Pharmacokinetics of Thiotepa

The pharmacokinetic profile of Thiotepa has been characterized in several clinical studies. A summary of its key pharmacokinetic parameters is presented in the tables below.

Table 1: Pharmacokinetic Parameters of Thiotepa

ParameterValueReference
Elimination Half-life 1.5 - 4.1 hours[1]
Total Clearance 11.4 - 23.2 L/h/m²[1]
Volume of Distribution 47 L[2]

Table 2: Pharmacokinetic Parameters of TEPA (Active Metabolite of Thiotepa)

ParameterValueReference
Elimination Half-life 3 - 24 hours[1]
Fraction of Thiotepa converted to TEPA / Volume of Distribution of TEPA 0.030 L⁻¹[2]
Elimination Rate Constant of TEPA 0.64 h⁻¹[2]

Metabolism of Thiotepa

Thiotepa undergoes extensive metabolism, primarily in the liver. The major metabolic pathway is the oxidative desulfuration to its active metabolite, triethylenephosphoramide (B1683007) (TEPA).[3]

Key Metabolic Steps:

  • Phase 1 Metabolism: The conversion of Thiotepa to TEPA is predominantly mediated by the cytochrome P450 enzyme system, specifically by CYP2B6 and CYP3A4 isozymes.[4] TEPA is also an active alkylating agent and contributes significantly to the overall therapeutic effect.[1]

  • Phase 2 Metabolism: Thiotepa can be detoxified through conjugation with glutathione (B108866), a reaction catalyzed by glutathione S-transferase.[1] This leads to the formation of thiotepa-mercapturate, which is then excreted.[2]

Further metabolism can lead to the formation of other metabolites, including monochloroTEPA.[5]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of aziridine-containing compounds are crucial for obtaining reliable data. Below is a generalized workflow for a clinical pharmacokinetic study.

Experimental Workflow for a Clinical Pharmacokinetic Study

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing cluster_3 Bioanalysis cluster_4 Data Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Sample Collection Baseline Sample Collection Informed Consent->Baseline Sample Collection Drug Administration Drug Administration Baseline Sample Collection->Drug Administration Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling Urine Collection Urine Collection Drug Administration->Urine Collection Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage Sample Extraction Sample Extraction Sample Storage->Sample Extraction Urine Collection->Sample Storage LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Parameter Estimation Parameter Estimation Pharmacokinetic Modeling->Parameter Estimation Report Generation Report Generation Parameter Estimation->Report Generation G Aziridine Agent Aziridine Agent DNA Alkylation DNA Alkylation Aziridine Agent->DNA Alkylation Cellular Uptake DNA Damage DNA Damage DNA Alkylation->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Fotretamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotretamine, also known as Fotrin, is a pentaethyleneimine derivative classified as an alkylating antineoplastic and immunosuppressant agent. Its mechanism of action is presumed to involve the alkylation of DNA, leading to chromosomal breaks and the inhibition of cellular proliferation. This document provides a detailed, though generalized, experimental protocol for the use of this compound in a cell culture setting.

Disclaimer: Publicly available, peer-reviewed experimental data and established protocols specifically for this compound are scarce. The following protocols and data are based on established methodologies for similar alkylating agents, such as Fotemustine and Altretamine. Researchers should use this as a starting point and optimize the conditions for their specific cell lines and experimental questions.

Mechanism of Action

This compound is an alkylating agent, a class of drugs that covalently attach an alkyl group to DNA. This process can disrupt DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). The reactive intermediates formed from these agents can create DNA adducts, leading to single- and double-strand breaks. While the specific signaling pathways modulated by this compound have not been fully elucidated, the cellular response to DNA damage is a key component of its cytotoxic effects.

Fotretamine_Mechanism This compound This compound (Alkylating Agent) Cell Cancer Cell This compound->Cell Enters Cell DNA DNA This compound->DNA Alkylates DNA DNA_Damage DNA Alkylation & DNA Strand Breaks DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Generalized mechanism of action for this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents IC50 values for the related alkylating agent, Fotemustine, in various cancer cell lines. This data is intended to provide a reference range for designing initial experiments with this compound.

Cell LineCancer TypeIC50 Value (mM)Reference
Various Tumor LinesMultiple0.05 - 0.18

Note: IC50 values are highly dependent on the cell line, assay duration, and other experimental conditions. It is crucial to determine the IC50 of this compound empirically for each cell line of interest.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water, depending on solubility).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations. It is advisable to start with a broad range (e.g., 0.1 µM to 1000 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

    • Incubate the plate for a predetermined time, typically 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve with cell viability on the y-axis and the logarithm of the this compound concentration on the x-axis.

    • Determine the IC50 value from the curve using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add Serial Dilutions of this compound Incubate_24h->Add_this compound Incubate_48_72h Incubate 48-72h Add_this compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for IC50 determination.

Protocol 2: General Cell Culture Maintenance with this compound Treatment

This protocol provides a general guideline for culturing adherent cancer cells and treating them with this compound for downstream analysis (e.g., western blotting, flow cytometry).

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • T-25 or T-75 culture flasks

  • PBS

  • Trypsin-EDTA

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture:

    • Culture cells in T-75 flasks with complete medium at 37°C and 5% CO2.

    • When cells reach 80-90% confluency, passage them.

    • To passage, wash the cell monolayer with PBS, then add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

  • This compound Treatment for Downstream Assays:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to attach overnight.

    • The next day, replace the medium with fresh medium containing this compound at the desired concentration (e.g., at or near the IC50 value).

    • Incubate for the desired treatment duration.

    • After incubation, harvest the cells for analysis. For adherent cells, this will involve washing with PBS, detaching with trypsin, and collecting the cell suspension.

Concluding Remarks

This compound is a promising but under-researched alkylating agent. The protocols and information provided here serve as a foundational guide for initiating in vitro studies. It is imperative for researchers to empirically determine the optimal conditions for their specific experimental systems and to consult the literature on related compounds to inform their experimental design. Further research is needed to fully characterize the biological activity and signaling pathways of this compound.

Unraveling the In Vivo Applications of Fotretamine: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to comprehensive application notes and protocols for the utilization of Fotretamine in animal models. This document provides a detailed guide for preclinical studies, encompassing experimental design, data interpretation, and visualization of key biological pathways. As a novel therapeutic agent, understanding its mechanism and effects in vivo is critical for its translation to clinical applications.

Mechanism of Action: An Overview

This compound is an antimetabolite that primarily functions as a folic acid antagonist. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. Consequently, this compound impedes cell proliferation, making it a compound of interest for oncology and other diseases characterized by rapid cell growth.

Experimental Protocols

The successful evaluation of this compound in animal models hinges on the meticulous execution of well-defined experimental protocols. The following sections detail methodologies for key in vivo experiments.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.

Animal Model: Sprague-Dawley rats (8-10 weeks old, male and female).

Protocol:

  • Acclimatization: Animals are acclimated for at least one week prior to the study, with free access to standard chow and water.

  • Dosing:

    • Intravenous (IV) Administration: A single dose of this compound (e.g., 5 mg/kg) is administered via the tail vein.

    • Oral (PO) Administration: A single dose of this compound (e.g., 20 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated using appropriate software (e.g., Phoenix WinNonlin).

Toxicology Studies

Objective: To determine the potential toxicity of this compound following acute or repeated administration.

Animal Model: Wistar rats and Beagle dogs are often used as rodent and non-rodent species, respectively, in accordance with regulatory guidelines.[1]

Protocol (14-Day Repeated Dose Study in Rats):

  • Group Allocation: Animals are randomly assigned to control and treatment groups (e.g., low, medium, and high dose).

  • Dosing: this compound is administered daily for 14 days via the intended clinical route (e.g., oral gavage). The control group receives the vehicle only.

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Data Presentation

Quantitative data from preclinical studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.0831.0
AUC (ng*h/mL) 3200 ± 4004500 ± 600
t1/2 (h) 2.5 ± 0.53.0 ± 0.7
Bioavailability (%) -70

Data are presented as mean ± standard deviation.

Table 2: Summary of Toxicology Findings in a 14-Day Rat Study

Dose GroupKey Findings
Control No adverse effects observed.
Low Dose (10 mg/kg/day) No significant findings.
Mid Dose (50 mg/kg/day) Mild, reversible changes in liver enzymes.
High Dose (200 mg/kg/day) Evidence of liver and kidney toxicity, decreased body weight gain.

Visualizing Biological Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Fotretamine_Mechanism_of_Action Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Dihydrofolate Reductase (DHFR) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) Purine & Pyrimidine\nSynthesis Purine & Pyrimidine Synthesis Tetrahydrofolate (THF)->Purine & Pyrimidine\nSynthesis One-Carbon Metabolism DNA & RNA\nSynthesis DNA & RNA Synthesis Purine & Pyrimidine\nSynthesis->DNA & RNA\nSynthesis Cell Proliferation Cell Proliferation DNA & RNA\nSynthesis->Cell Proliferation This compound This compound Dihydrofolate\nReductase (DHFR) Dihydrofolate Reductase (DHFR) This compound->Dihydrofolate\nReductase (DHFR) Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_PK_Study cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Acclimatization Acclimatization Dosing Dosing Acclimatization->Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Plasma_Preparation Plasma_Preparation Blood_Sampling->Plasma_Preparation Bioanalysis Bioanalysis Plasma_Preparation->Bioanalysis Data_Analysis Data_Analysis Bioanalysis->Data_Analysis Report Report Data_Analysis->Report

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

These application notes provide a foundational framework for researchers initiating in vivo studies with this compound. Adherence to these detailed protocols and a thorough understanding of the compound's mechanism of action are essential for generating robust and reproducible data, ultimately paving the way for successful drug development.

References

Application Notes and Protocols: Fotretamine for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fotretamine (B1204584) (also known as Fotrin or Photrin) is a pentaethyleneimine derivative classified as an alkylating antineoplastic agent.[1][2] It exhibits cytotoxic and immunosuppressive properties by inducing chromosomal breaks.[1][2] Developed in the Soviet Union, its use has been documented in clinical settings for various hematological and solid tumors. These application notes provide a summary of available clinical data and general protocols for in vivo research with alkylating agents, which can serve as a starting point for preclinical investigations of this compound.

Mechanism of Action

As an alkylating agent, this compound's primary mechanism of action involves the covalent attachment of alkyl groups to DNA. This process disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death). The key steps are:

  • Alkylation of DNA: this compound forms highly reactive intermediates that transfer alkyl groups to nucleophilic sites on DNA bases, most commonly the N7 position of guanine.

  • DNA Damage: This alkylation can lead to several forms of DNA damage, including:

    • Cross-linking: Formation of covalent bonds between DNA strands (interstrand crosslinks) or within the same strand (intrastrand crosslinks).

    • Strand Breaks: Destabilization of the DNA backbone, leading to single or double-strand breaks.

  • Cellular Consequences: The resulting DNA damage inhibits DNA synthesis and repair mechanisms, ultimately triggering apoptotic pathways and causing cancer cell death.

Data Presentation

Note: The following tables summarize human clinical dosage information. These are not direct recommendations for animal models and should be adapted with appropriate allometric scaling and dose-finding studies.

Table 1: Human Clinical Dosages of this compound (Fotrin)

IndicationAdministration Route(s)Dosage RegimenTotal Course Dose (approx.)
Chronic Lymphocytic LeukemiaIntravenous (IV), Intramuscular (IM)Initial dose of 5 mg every other day, increasing to 10-15 mg based on tolerance.Varies widely
Polycythemia Vera (Erythremia)IV, IM40 mg every other day.280 - 360 mg
Mycosis Fungoides & other Skin LymphomasIV, IM10-15 mg, 2-3 times per week, potentially increasing to 20-25 mg.150 - 250 mg
Ovarian CancerIV, IM, Intracavitary (Intraperitoneal)10-15 mg IV/IM every other day, or a single intraperitoneal dose of 20-40 mg combined with IV/IM administration.Up to 300 mg

Source: Information compiled from Russian-language medical resources.

Experimental Protocols

As specific in vivo protocols for this compound are unavailable, a generalized protocol for evaluating a novel alkylating agent in a murine cancer model is provided.

4.1. Objective: To determine the anti-tumor efficacy and toxicity profile of an alkylating agent in a xenograft mouse model.

4.2. Materials:

  • Alkylating agent (e.g., this compound)

  • Sterile vehicle for injection (e.g., saline, PBS)

  • Human cancer cell line (e.g., A549, MCF-7)

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

  • Calipers for tumor measurement

  • Animal balance

  • Standard animal housing and care facilities

4.3. Methods:

  • Cell Culture: Culture the chosen cancer cell line according to standard protocols.

  • Tumor Implantation:

    • Harvest and resuspend cancer cells in a suitable medium.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

    • Monitor mice for tumor growth.

  • Treatment Initiation:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).

    • Record initial tumor volumes and body weights.

  • Drug Administration:

    • Prepare fresh solutions of the alkylating agent in the vehicle at the desired concentrations.

    • Administer the drug to the treatment groups via the chosen route (e.g., intraperitoneal, intravenous). The control group receives the vehicle only.

    • Dosage and schedule will be determined by preliminary dose-finding studies.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record body weights at the same frequency to monitor toxicity.

    • Observe animals for any signs of distress or adverse effects.

  • Endpoint:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

    • Euthanize mice and excise tumors for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 Cellular Response This compound This compound (Alkylating Agent) DNA Nuclear DNA This compound->DNA Enters Nucleus Guanine Guanine Base (N7) This compound->Guanine Alkylates DNA->Guanine DNA_Damage DNA Damage Guanine->DNA_Damage Causes Replication_Inhibition DNA Replication Inhibition DNA_Damage->Replication_Inhibition Transcription_Inhibition Transcription Inhibition DNA_Damage->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway of an alkylating agent like this compound.

G cluster_workflow In Vivo Efficacy Study Workflow start Start: Tumor Cell Culture implant Tumor Cell Implantation (Subcutaneous) start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization (Tumor Volume ~100-150 mm³) growth->randomize treatment Treatment Initiation (Drug vs. Vehicle) randomize->treatment monitoring Tumor & Body Weight Measurement (2-3x per week) treatment->monitoring monitoring->monitoring endpoint Study Endpoint (e.g., Day 28 or Max Tumor Size) monitoring->endpoint Continue until analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Generalized experimental workflow for in vivo anti-tumor studies.

References

Application Notes and Protocols for Fotretamine Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Fotretamine in publicly accessible scientific literature is limited. The following protocols and data are based on general principles for handling alkylating agents and investigational compounds. Researchers must conduct their own small-scale solubility and stability tests to validate these procedures for their specific experimental needs. Always consult a comprehensive Safety Data Sheet (SDS) for this compound if available and adhere to all institutional and national safety guidelines for handling cytotoxic compounds.

Introduction

This compound (also known as Fotrin) is an alkylating antineoplastic and immunosuppressant agent.[1][2] As a pentaethyleneimine derivative, its activity is attributed to its ability to cause chromosomal breaks, thereby interfering with nucleic acid function.[1][3] These application notes provide a generalized framework for the preparation of this compound solutions for laboratory research, emphasizing safety, proper handling, and the need for empirical validation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.[2][3][4]

PropertyValue
Molecular Formula C₁₄H₂₈N₉OP₃
Molar Mass 431.361 g·mol⁻¹
IUPAC Name 4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine
CAS Number 37132-72-2
Synonyms Fotrin, Photrin, NSC-216135
Appearance Not specified in available literature. Assume solid powder.
Solubility Specific solubility data in common laboratory solvents is not readily available. Preliminary testing is required.
Stability Specific stability data is not readily available. As an alkylating agent, solutions may be susceptible to hydrolysis.

Mechanism of Action: Alkylating Agent

This compound is classified as an alkylating agent, which exerts its cytotoxic effects by covalently attaching alkyl groups to intracellular macromolecules. The primary target for such agents is DNA. This alkylation can lead to DNA damage, cross-linking of DNA strands, and the induction of mutations, ultimately triggering cell cycle arrest and apoptosis.

fotretamine_mechanism This compound This compound (Alkylating Agent) dna DNA This compound->dna Covalent Bonding dna_damage DNA Alkylation & Damage dna->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Figure 1: Generalized mechanism of action for this compound as a DNA alkylating agent.

Experimental Protocols

Safety Precautions

This compound should be handled as a potent cytotoxic and mutagenic compound. Adherence to strict safety protocols is mandatory:

  • Work in a certified chemical fume hood or a biological safety cabinet.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.

  • Use dedicated equipment and glassware.

  • Avoid inhalation of powder and contact with skin and eyes.

  • Dispose of all waste (contaminated PPE, glassware, solutions) in accordance with institutional guidelines for cytotoxic waste.

Workflow for Solution Preparation

The general workflow for preparing this compound solutions involves careful planning, execution in a controlled environment, and proper documentation.

solution_prep_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Finalization calc Calculate required mass of this compound ppe Don appropriate PPE calc->ppe setup Set up workspace in certified fume hood ppe->setup weigh Weigh this compound powder setup->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve dilute Perform serial dilutions as required dissolve->dilute sterilize Sterile filter for in vitro/in vivo use (0.22 µm) dilute->sterilize aliquot Aliquot for single use sterilize->aliquot store Store at recommended temperature (e.g., -20°C or -80°C) aliquot->store cleanup Decontaminate workspace and dispose of waste store->cleanup

References

Analytical Methods for the Detection of Novel Pharmaceutical Compounds: A General Approach Applicable to Fotretamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific analytical methods for a compound named "Fotretamine" are not documented in the public scientific literature. This suggests that "this compound" may be a new or emerging compound, a research chemical with limited public information, or potentially a name with an alternative spelling.

This document provides a comprehensive overview of established analytical methodologies that are broadly applicable to the detection and quantification of novel small molecule pharmaceutical compounds. The principles, protocols, and data presented here serve as a robust guide for researchers, scientists, and drug development professionals to establish analytical methods for new chemical entities like this compound.

The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are the cornerstones of modern pharmaceutical analysis due to their sensitivity, selectivity, and reproducibility.[1][2][3]

Application Notes

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of drug compounds.[3] It is often the initial method developed for purity testing and content uniformity in drug substance and product manufacturing. The principle relies on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Key Considerations:

  • Chromophore Requirement: The target molecule must possess a chromophore (a part of the molecule that absorbs UV-visible light) for detection by UV.

  • Method Development: Key parameters to optimize include the choice of stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724), methanol, water, buffers), pH, and column temperature.[3]

  • Validation: Method validation is crucial and typically involves assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][5] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

Key Considerations:

  • Volatility and Thermal Stability: The analyte must be volatile and thermally stable. For non-volatile compounds, derivatization can be employed to increase volatility.[6]

  • Derivatization: Chemical derivatization can improve chromatographic behavior and mass spectral characteristics.[6]

  • Library Matching: The resulting mass spectrum can be compared against spectral libraries for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, often considered the gold standard for the quantification of drugs in complex biological matrices like blood, plasma, and urine.[1][7] It couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the parent ion, which is then fragmented, and the second stage analyzes the resulting fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

Key Considerations:

  • Matrix Effects: The presence of other components in the sample matrix can enhance or suppress the ionization of the target analyte, affecting accuracy. Sample preparation is critical to minimize these effects.[8]

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.

  • High Sensitivity: LC-MS/MS methods can achieve very low limits of detection, making them ideal for therapeutic drug monitoring and pharmacokinetic studies.[7][9]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are illustrative and would need to be determined specifically for this compound during method validation.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 10 µg/mL1 - 100 ng/g0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 25 µg/mL5 - 250 ng/g0.05 - 5 ng/mL
**Linearity (R²) **> 0.995> 0.99> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Precision (% RSD) < 5%< 15%< 15%

Data are generalized from various sources for small molecule drug analysis and are for illustrative purposes only.[4][7][10][]

Experimental Protocols

Protocol 1: General HPLC-UV Method for Quantification in a Pharmaceutical Formulation
  • Sample Preparation:

    • Accurately weigh and transfer a portion of the crushed tablets or powder equivalent to a target concentration of this compound (e.g., 1 mg/mL) into a volumetric flask.

    • Add a suitable diluent (e.g., a mixture of acetonitrile and water) to dissolve the sample.

    • Sonicate for 15 minutes to ensure complete dissolution.[12]

    • Dilute to the final volume with the diluent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[12]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) or formate (B1220265) buffer). The exact ratio and pH should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Prepare a calibration curve by injecting standards of known concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: General LC-MS/MS Method for Quantification in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[13]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for analysis.

  • Instrumentation and Conditions:

    • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI positive or negative, optimized for this compound.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and its internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

Visualizations

Analytical_Method_Development_Workflow cluster_0 Phase 1: Feasibility & Planning cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Implementation Define Analytical Target Profile Define Analytical Target Profile Literature Search & Physicochemical Characterization Literature Search & Physicochemical Characterization Define Analytical Target Profile->Literature Search & Physicochemical Characterization Select Analytical Technique Select Analytical Technique Literature Search & Physicochemical Characterization->Select Analytical Technique Optimize Sample Preparation Optimize Sample Preparation Select Analytical Technique->Optimize Sample Preparation Optimize Separation Conditions Optimize Separation Conditions Optimize Sample Preparation->Optimize Separation Conditions Optimize Detection Parameters Optimize Detection Parameters Optimize Separation Conditions->Optimize Detection Parameters Validate Method (ICH Guidelines) Validate Method (ICH Guidelines) Optimize Detection Parameters->Validate Method (ICH Guidelines) Assess Specificity, Linearity, Accuracy, Precision, LOD, LOQ Assess Specificity, Linearity, Accuracy, Precision, LOD, LOQ Validate Method (ICH Guidelines)->Assess Specificity, Linearity, Accuracy, Precision, LOD, LOQ Prepare SOPs & Training Prepare SOPs & Training Assess Specificity, Linearity, Accuracy, Precision, LOD, LOQ->Prepare SOPs & Training Routine Analysis Routine Analysis Prepare SOPs & Training->Routine Analysis

Caption: Workflow for analytical method development.

Sample_Preparation_Workflow Biological Matrix (e.g., Plasma) Biological Matrix (e.g., Plasma) Add Internal Standard Add Internal Standard Biological Matrix (e.g., Plasma)->Add Internal Standard Protein Precipitation (e.g., with Acetonitrile) Protein Precipitation (e.g., with Acetonitrile) Add Internal Standard->Protein Precipitation (e.g., with Acetonitrile) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (e.g., with Acetonitrile)->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Evaporation Evaporation Collect Supernatant->Evaporation Reconstitution in Mobile Phase Reconstitution in Mobile Phase Evaporation->Reconstitution in Mobile Phase Analysis by LC-MS/MS Analysis by LC-MS/MS Reconstitution in Mobile Phase->Analysis by LC-MS/MS

Caption: Sample preparation for LC-MS/MS analysis.

LCMSMS_System LC LC System Mobile Phase Pump Autosampler Column MS Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector LC:f4->MS:f1 Eluent Data Data System MS:f5->Data

Caption: Schematic of an LC-MS/MS system.

References

Fotretamine in High-Throughput Screening: Application Notes and Protocols for the Identification of DNA Damage-Inducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Fotretamine is a pentaethyleneimine derivative recognized for its antineoplastic and alkylating properties.[1][2] Its mechanism of action involves the induction of chromosomal breaks, positioning it as a clastogen that interferes with nucleic acid function.[1] These characteristics make this compound a compound of interest in cancer research and a potential tool for identifying novel therapeutic agents that target DNA damage response pathways. High-throughput screening (HTS) assays provide a robust platform for rapidly evaluating large compound libraries for their potential to induce DNA damage, a key strategy in the discovery of new chemotherapeutic agents.[3][4]

This document provides detailed application notes and protocols for a hypothetical high-throughput screening assay using this compound as a reference compound. The described assay is a cell-based, high-content analysis of γH2AX foci formation, a well-established biomarker for DNA double-strand breaks (DSBs).[5]

Putative Signaling Pathway of this compound-Induced DNA Damage

This compound, as an alkylating agent, is presumed to directly interact with DNA, leading to the formation of adducts and subsequent DNA strand breaks. This damage triggers the activation of the DNA Damage Response (DDR) pathway. A key event in this pathway is the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γH2AX. These γH2AX foci serve as platforms for the recruitment of various DNA repair proteins, initiating the cellular machinery to repair the damaged DNA.

Fotretamine_Signaling_Pathway This compound This compound DNA Nuclear DNA This compound->DNA Alkylation DNA_Damage DNA Double-Strand Breaks (DSBs) DNA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activation H2AX H2AX ATM_ATR->H2AX Phosphorylation gH2AX γH2AX Foci H2AX->gH2AX DDR_Proteins DNA Damage Response (e.g., BRCA1, 53BP1) gH2AX->DDR_Proteins Recruitment Cell_Cycle_Arrest Cell Cycle Arrest DDR_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe

Caption: Putative signaling pathway of this compound-induced DNA damage.

High-Throughput Screening Assay for DNA Damage

The following protocol describes a high-content screening assay to identify compounds that induce DNA double-strand breaks, measured by the quantification of γH2AX foci.

Experimental Workflow

The workflow is designed for automation and compatibility with HTS platforms.

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Immunofluorescence Staining cluster_analysis Data Acquisition & Analysis Seed_Cells Seed Cells in 384-well plates Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds & Controls Incubate_24h->Add_Compounds Incubate_Treatment Incubate (e.g., 4h) Add_Compounds->Incubate_Treatment Fix_Permeabilize Fix & Permeabilize Cells Incubate_Treatment->Fix_Permeabilize Block Block Non-specific Binding Fix_Permeabilize->Block Primary_Ab Add Anti-γH2AX Primary Antibody Block->Primary_Ab Secondary_Ab Add Fluorescent Secondary Antibody & DAPI Primary_Ab->Secondary_Ab Image_Acquisition High-Content Imaging Secondary_Ab->Image_Acquisition Image_Analysis Image Analysis: Nuclei & Foci Segmentation Image_Acquisition->Image_Analysis Data_Quantification Data Quantification: Foci per Nucleus Image_Analysis->Data_Quantification

Caption: High-content screening workflow for γH2AX foci formation.

Experimental Protocol

1. Cell Culture and Seeding:

  • Culture a suitable human cell line (e.g., U2OS, HeLa) in appropriate media.

  • On day 1, seed 2,500 cells per well in a 384-well, black, clear-bottom imaging plate using an automated liquid handler.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

2. Compound Preparation and Addition:

  • Prepare a 10-point, 3-fold serial dilution of this compound (positive control) and test compounds in DMSO.

  • On day 2, add the compounds to the cell plate using an acoustic liquid handler. The final DMSO concentration should not exceed 0.5%.

  • Include wells with DMSO only as a negative control.

  • Incubate the plate for 4 hours at 37°C.

3. Immunofluorescence Staining:

  • Following incubation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.

  • Wash the wells three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and DAPI (for nuclear counterstaining) for 1 hour at room temperature, protected from light.

  • Wash the wells three times with PBS.

4. Imaging and Analysis:

  • Acquire images using a high-content imaging system.

  • Use automated image analysis software to identify nuclei (DAPI channel) and quantify the number of γH2AX foci (Alexa Fluor 488 channel) per nucleus.

Data Presentation

The quantitative data from the HTS assay can be summarized to evaluate the potency of the test compounds.

Table 1: Hypothetical HTS Assay Data for this compound and Test Compounds

CompoundMax. Foci/NucleusEC50 (µM)Z'-factor
This compound (Positive Control) 1502.50.65
Test Compound A 1205.8N/A
Test Compound B 10> 50N/A
DMSO (Negative Control) 5N/AN/A

EC50 values are calculated from the dose-response curve of the number of foci per nucleus. The Z'-factor is a measure of the statistical effect size and is used to judge the quality of the assay.

Conclusion

The described high-content screening assay provides a robust and scalable method for identifying and characterizing compounds that induce DNA damage. By using this compound as a reference compound, this protocol can be effectively implemented to screen large chemical libraries for novel antineoplastic agents. The quantitative data generated allows for the direct comparison of the potency of different compounds in inducing a key DNA damage biomarker. Further secondary assays would be required to validate the hits and elucidate their precise mechanisms of action.

References

Application Notes and Protocols for Fotretamine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the investigational drug Fotretamine is limited in publicly available scientific literature. The following application notes and protocols are representative of methodologies used for the preclinical evaluation of alkylating agents of the aziridine (B145994) class, to which this compound belongs. These should be considered as a general guide and may require significant optimization for the specific compound.

Introduction

This compound is a pentaethyleneimine derivative with potential as an antineoplastic agent.[1][2] Classified as an alkylating agent, its chemical structure contains reactive aziridine rings that are characteristic of this class of chemotherapy drugs.[3][4][5] The primary mechanism of action of such agents is the induction of cytotoxicity through the alkylation of DNA, leading to the formation of DNA adducts and cross-links. This damage interferes with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. This compound has been noted to cause chromosomal breaks in lymphocytes, which also points to its DNA-damaging capabilities.[1][2]

These application notes provide a framework for the preclinical evaluation of this compound in cancer research, detailing its mechanism of action, and providing representative protocols for in vitro and in vivo studies.

Mechanism of Action

This compound, as an aziridine-containing compound, is presumed to exert its anticancer effects through the alkylation of nucleophilic sites on DNA. The strained three-membered aziridine rings are susceptible to nucleophilic attack by DNA bases, particularly the N7 position of guanine. This can result in the formation of mono-adducts or, through its multiple aziridine groups, inter- and intra-strand cross-links in the DNA double helix. These DNA lesions disrupt the normal cellular processes of DNA replication and transcription, leading to cell death.

Fotretamine_Mechanism_of_Action cluster_0 Cellular Uptake cluster_1 DNA Damage Induction cluster_2 Cellular Response This compound This compound Intracellular_this compound Intracellular This compound This compound->Intracellular_this compound Passive Diffusion Cell_Membrane Cell Membrane DNA_Alkylation DNA Alkylation (Mono-adducts, Cross-links) Intracellular_this compound->DNA_Alkylation Nucleophilic Attack by DNA bases DNA Nuclear DNA Replication_Fork_Stalling Replication Fork Stalling DNA_Alkylation->Replication_Fork_Stalling Inhibition of DNA Polymerase Transcription_Inhibition Transcription Inhibition DNA_Alkylation->Transcription_Inhibition Inhibition of RNA Polymerase DDR_Activation DNA Damage Response (DDR) Activation Replication_Fork_Stalling->DDR_Activation Signal Transcription_Inhibition->DDR_Activation Signal Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Activation of Checkpoint Kinases Apoptosis Apoptosis DDR_Activation->Apoptosis If damage is severe/unrepaired

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (Representative)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer72Data to be determined
A549Lung Cancer72Data to be determined
HCT116Colon Cancer72Data to be determined
U87 MGGlioblastoma72Data to be determined

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Model (Representative)

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)p-value
Vehicle Control-Daily0-
This compoundXDailyData to be determined<0.05
This compoundYDailyData to be determined<0.01
Positive ControlZDailyData to be determined<0.01

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for 72 hours (or desired time point) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In_Vitro_Cytotoxicity_Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Analysis Start Start: Culture Cancer Cells Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Prepare_Drug Prepare this compound serial dilutions Treat_Cells Add this compound to cells Prepare_Drug->Treat_Cells Incubate2 Incubate 72h Treat_Cells->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for in vitro cytotoxicity testing.
In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in saline or a suitable vehicle)

  • Vehicle control

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Protocol:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel to enhance tumor take rate.

    • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (at various doses) and the vehicle control to the respective groups via the desired route (e.g., intraperitoneal, intravenous, or oral).

    • Follow a predetermined dosing schedule (e.g., daily, twice weekly).

    • Monitor animal body weight and general health throughout the study.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights regularly.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and weigh them.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed antitumor effects.

In_Vivo_Xenograft_Workflow Start Start: Cell Implantation Tumor_Growth Monitor Tumor Growth Start->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound and Vehicle Control Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint: Euthanize mice, excise and weigh tumors Monitoring->Endpoint Study completion Analysis Analyze data (TGI, statistical significance) Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo xenograft study.

References

Application Notes and Protocols for Studying DNA Damage Response Using Fotretamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotretamine is an antineoplastic and immunosuppressive agent, classified as a pentaethyleneimine derivative with alkylating activity.[1][2][3] Its mechanism of action involves the induction of chromosomal breaks, a hallmark of DNA damage that can trigger cellular responses including cell cycle arrest, DNA repair, or apoptosis.[3][4] These application notes provide a framework for studying the DNA damage response (DDR) induced by this compound, leveraging established methodologies for analyzing the effects of alkylating agents on cellular DNA. Due to the limited availability of specific data for this compound, the following protocols and pathways are based on the known mechanisms of similar aziridine-containing alkylating agents.

Mechanism of Action: DNA Alkylation and Induction of Chromosomal Breaks

This compound, as an alkylating agent, is presumed to exert its cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on DNA bases.[5] The presence of multiple reactive aziridine (B145994) rings in its structure suggests it can act as a crosslinking agent, forming interstrand or intrastrand crosslinks in the DNA.[6][7] This damage disrupts DNA replication and transcription, leading to the formation of DNA strand breaks.[5] Unrepaired or improperly repaired DNA breaks can manifest as larger-scale chromosomal aberrations, which are a key feature of this compound's activity.[3]

Signaling Pathway for DNA Damage Response to Alkylating Agents

The cellular response to DNA damage induced by alkylating agents like this compound involves a complex network of signaling pathways. Upon detection of DNA adducts and breaks, sensor proteins initiate a cascade that activates transducer kinases, which in turn activate effector proteins to orchestrate a response.

DNA_Damage_Response cluster_0 This compound-induced DNA Damage cluster_1 Damage Sensing and Signaling cluster_2 Cellular Outcomes This compound This compound DNA_Adducts DNA Adducts (Inter/Intrastrand Crosslinks) This compound->DNA_Adducts DNA_Breaks Chromosomal Breaks DNA_Adducts->DNA_Breaks Sensors Sensor Proteins (e.g., MRN Complex, RPA) DNA_Breaks->Sensors Transducers Transducer Kinases (ATM, ATR, DNA-PK) Sensors->Transducers Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) Transducers->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (BER, NER, HR, NHEJ) Transducers->DNA_Repair Apoptosis Apoptosis Transducers->Apoptosis Chromosomal_Aberration_Workflow start Seed Cells treatment Treat with this compound (and controls) start->treatment colcemid Add Colcemid (to arrest in metaphase) treatment->colcemid harvest Harvest Cells colcemid->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fix Cells hypotonic->fixation slide_prep Prepare Slides fixation->slide_prep staining Stain Chromosomes slide_prep->staining analysis Microscopic Analysis (score aberrations) staining->analysis end Data Analysis analysis->end Micronucleus_Test_Workflow start Seed Cells treatment Treat with this compound (and controls) start->treatment cytochalasin_b Add Cytochalasin B (to block cytokinesis) treatment->cytochalasin_b incubation Incubate (to allow for cell division) cytochalasin_b->incubation harvest Harvest Cells incubation->harvest slide_prep Prepare Slides harvest->slide_prep staining Stain Cytoplasm and Nuclei slide_prep->staining analysis Microscopic Analysis (score micronuclei in binucleated cells) staining->analysis end Data Analysis analysis->end gH2AX_Workflow start Seed Cells on Coverslips treatment Treat with this compound start->treatment fixation Fix Cells (e.g., with paraformaldehyde) treatment->fixation permeabilization Permeabilize Cells (e.g., with Triton X-100) fixation->permeabilization blocking Block Non-specific Binding permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-γH2AX) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mounting Mount Coverslips with DAPI secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging end Image Analysis (quantify foci per cell) imaging->end

References

Application Notes and Protocols for Fotretamine in Immunosuppression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotretamine is a pentaethyleneimine derivative classified as a polyfunctional alkylating agent.[1] Its primary mechanism of action, leading to both its antineoplastic and immunosuppressive effects, is the induction of chromosomal breaks in lymphocytes.[1][2] This genotoxic activity disrupts cellular division and function, thereby inhibiting the proliferative response of immune cells, a cornerstone of the immune response.

Historical in vitro studies have demonstrated that this compound induces chromosomal breaks in human lymphocytes at concentrations above 10⁻⁷ M and completely inhibits mitotic activity at a concentration of 4.6 x 10⁻⁴ M.[2] Furthermore, chromosomal aberrations were observed in the lymphocytes of patients who had been treated with the drug.[2]

Despite its known immunosuppressive activity, detailed modern immunological studies, specific signaling pathway analyses, and standardized quantitative data (such as IC50 values from contemporary assays) for this compound are not widely available in publicly accessible literature. Therefore, these application notes provide detailed, standardized protocols for the general assessment of immunosuppressive compounds. These methodologies can be adapted for the investigation of this compound to characterize its effects on T-cell proliferation and cytokine production, as well as to assess its efficacy in vivo.

Data Presentation

Due to the limited specific quantitative data for this compound in the literature, the following tables are presented as templates for data organization and presentation when conducting the described experiments.

Table 1: In Vitro T-Cell Proliferation Inhibition by this compound

CompoundConcentration (µM)T-Cell Proliferation (%) (Mean ± SD)IC₅₀ (µM)
This compound0.1
1
10
100
Control (e.g., Cyclosporine A)0.01
0.1
1
Vehicle Control (DMSO)0100 ± 5.2N/A

Table 2: Effect of this compound on Cytokine Production by Activated T-Cells

CompoundConcentration (µM)IL-2 (pg/mL) (Mean ± SD)IFN-γ (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)
This compound1
10
100
Control (e.g., Dexamethasone)1
Vehicle Control (DMSO)0
Unstimulated CellsN/A

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay (CFSE-Based)

This protocol describes a method to assess the inhibitory effect of a compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (or other test compound)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • Phosphate Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Methodology:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.

  • CFSE Labeling: Resuspend PBMCs at a concentration of 1 x 10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

  • Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate on ice for 5 minutes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Plating: Resuspend the CFSE-labeled PBMCs at 1 x 10⁶ cells/mL in complete RPMI-1640 medium. Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporine A).

  • T-Cell Stimulation: Add 50 µL of a T-cell stimulant (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads) to all wells except for the unstimulated control.

  • Incubation: Culture the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest cells and transfer to FACS tubes. Wash with PBS containing 2% FBS. Acquire data on a flow cytometer, detecting CFSE in the FITC channel. Proliferation is measured by the sequential halving of CFSE fluorescence in daughter cell generations.

Protocol 2: Cytokine Production Analysis (ELISA)

This protocol outlines the measurement of key pro-inflammatory cytokines released by T-cells upon activation and its modulation by a test compound.

Materials:

  • PBMCs

  • This compound (or other test compound)

  • Complete RPMI-1640 medium

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • ELISA kits for human IL-2, IFN-γ, and TNF-α

  • 96-well flat-bottom plates

Methodology:

  • Cell Preparation and Plating: Isolate and prepare PBMCs as described in Protocol 1. Resuspend cells at 2 x 10⁶ cells/mL and plate 100 µL per well in a 96-well flat-bottom plate.

  • Compound Addition: Add 50 µL of serially diluted this compound or control compounds to the wells.

  • T-Cell Stimulation: After a 1-hour pre-incubation with the compound, add 50 µL of a T-cell stimulant (e.g., PHA) to the wells.

  • Incubation: Culture the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant from each well. Supernatants can be stored at -80°C until analysis.

  • ELISA: Quantify the concentration of IL-2, IFN-γ, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathways and Workflows

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Calcineurin Calcineurin TCR->Calcineurin NFkB NF-κB TCR->NFkB AP1 AP-1 TCR->AP1 PI3K PI3K CD28->PI3K NFAT NFAT Calcineurin->NFAT dephosphorylates IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->IL2_Gene activates AP1->IL2_Gene activates IL2_Gene->Proliferation drives This compound This compound (Alkylating Agent) DNA DNA This compound->DNA Causes Chromosomal Breaks DNA->Proliferation Inhibits

Caption: Generalized T-cell activation pathway showing potential targets for immunosuppression.

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis pbmc Isolate PBMCs cfse Label with CFSE pbmc->cfse wash Wash Cells cfse->wash plate Plate Cells in 96-well Plate wash->plate add_cpd Add this compound/ Controls plate->add_cpd stim Stimulate with anti-CD3/CD28 add_cpd->stim incubate Incubate for 4-5 Days stim->incubate harvest Harvest Cells incubate->harvest flow Analyze by Flow Cytometry harvest->flow results Quantify Proliferation flow->results

Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.

Cytokine_Analysis_Workflow cluster_setup Assay Setup cluster_processing Sample Processing cluster_analysis Analysis pbmc Isolate & Plate PBMCs add_cpd Add this compound/ Controls pbmc->add_cpd stim Stimulate with PHA add_cpd->stim incubate Incubate for 24-48 Hours stim->incubate centrifuge Centrifuge Plate incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant elisa Perform ELISA for IL-2, IFN-γ, TNF-α supernatant->elisa results Quantify Cytokines elisa->results

Caption: Experimental workflow for cytokine production analysis using ELISA.

References

Application Notes and Protocols for Measuring Fotretamine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotretamine is a novel synthetic compound classified as both an alkylating agent and an immunosuppressant.[1][2] Its dual mechanism of action suggests therapeutic potential in oncology and autoimmune diseases. As an alkylating agent, this compound is presumed to exert cytotoxic effects by inducing DNA damage, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[3][4] Concurrently, its immunosuppressive properties indicate an ability to modulate immune responses, making it a candidate for treating immune-mediated disorders and preventing transplant rejection.[3]

These application notes provide a comprehensive overview of established and recommended techniques for evaluating the efficacy of this compound in both preclinical and clinical research settings. The protocols detailed below are designed to offer standardized methodologies for assessing its cytotoxic and immunomodulatory activities.

Section 1: In Vitro Efficacy Assessment

Cytotoxicity Assays in Cancer Cell Lines

The initial evaluation of this compound's anti-cancer efficacy involves determining its cytotoxic effects on various cancer cell lines.

Protocol: Determination of IC50 (Half-maximal Inhibitory Concentration)

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87 MG glioblastoma) in appropriate media and conditions.[5]

  • Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known alkylating agent like cisplatin).[5]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or MTS assay. This measures the metabolic activity of the cells, which correlates with the number of viable cells.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cell LineThis compound IC50 (µM) after 48hCisplatin IC50 (µM) after 48h
A549 (Lung)Data Point 1~7.5[5]
MCF-7 (Breast)Data Point 2~6.4[5]
U87 MG (Glioblastoma)Data Point 3~9.5[5]

Note: The above table is a template. Actual IC50 values would be determined experimentally.

Immunosuppressive Activity on T-Cell Proliferation

To assess the immunosuppressive potential of this compound, its effect on T-lymphocyte proliferation can be measured.

Protocol: T-Cell Proliferation Assay

  • Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining: Label the PBMCs with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

  • Stimulation and Treatment: Plate the labeled PBMCs and stimulate them with a mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies to induce T-cell proliferation. Concurrently, treat the cells with varying concentrations of this compound.

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. The CFSE fluorescence intensity will be halved with each cell division. The proliferation of T-cells (identified by surface markers like CD3) can be quantified by analyzing the dilution of the CFSE dye.

  • Data Analysis: Determine the percentage of proliferating T-cells in the presence of this compound compared to the stimulated control.

Data Presentation:

This compound Conc. (µM)T-Cell Proliferation (% of Control)
0.1Data Point 1
1Data Point 2
10Data Point 3
100Data Point 4

Note: This table is a template for presenting the dose-dependent inhibition of T-cell proliferation.

Section 2: Preclinical In Vivo Efficacy Assessment

Anti-Tumor Efficacy in Xenograft Models

The in vivo anti-cancer efficacy of this compound can be evaluated using tumor xenograft models in immunocompromised mice.

Protocol: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87 MG) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection). The control group should receive the vehicle.

  • Efficacy Endpoints:

    • Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Survival: Record the survival of the mice over the course of the study.

  • Histological Analysis: At the end of the study, excise the tumors for histological analysis to assess tumor necrosis and apoptosis.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Median Survival (Days)
Vehicle ControlData Point 1Data Point 3
This compound (X mg/kg)Data Point 2Data Point 4

Note: This table is a template for summarizing the primary efficacy endpoints.

Efficacy in a Collagen-Induced Arthritis (CIA) Model

The immunosuppressive efficacy of this compound in the context of autoimmune disease can be assessed in a mouse model of rheumatoid arthritis.[6][7][8]

Protocol: Collagen-Induced Arthritis (CIA) Model

  • Induction of Arthritis: Immunize susceptible strains of mice (e.g., DBA/1) with an emulsion of bovine type II collagen and complete Freund's adjuvant.[8] A booster immunization is typically given 21 days later.

  • Treatment: Once the clinical signs of arthritis appear, begin treatment with this compound. Administer the drug daily via an appropriate route.

  • Clinical Assessment: Score the severity of arthritis in each paw based on a scale that evaluates erythema and swelling. The cumulative score per mouse represents the arthritis index.

  • Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.[9]

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or joint tissue using ELISA or multiplex assays.[10][11]

Data Presentation:

Treatment GroupMean Arthritis Score at Day 35Serum TNF-α (pg/mL)
Vehicle ControlData Point 1Data Point 3
This compound (Y mg/kg)Data Point 2Data Point 4

Note: This table provides a template for presenting key efficacy readouts in the CIA model.

Section 3: Pharmacodynamic and Mechanistic Studies

Analysis of Immune Cell Populations

Flow cytometry can be used to analyze changes in immune cell populations in response to this compound treatment, providing insights into its mechanism of immunosuppression.[12][13]

Protocol: Immune Cell Profiling by Flow Cytometry

  • Sample Collection: Collect whole blood or spleen from treated and control animals (from the in vivo studies).

  • Cell Preparation: Prepare single-cell suspensions. For blood, this may involve red blood cell lysis.

  • Antibody Staining: Stain the cells with a panel of fluorescently labeled antibodies against cell surface markers to identify different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, B cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells).[12]

  • Flow Cytometry: Acquire the stained cells on a multicolor flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage and absolute numbers of different immune cell populations.

Data Presentation:

Treatment Group% CD4+ T Cells in Spleen% Regulatory T Cells (CD4+FoxP3+) in Spleen
Vehicle ControlData Point 1Data Point 3
This compound (Y mg/kg)Data Point 2Data Point 4

Note: This table is a template to show the effect of this compound on key immune cell subsets.

Visualizations

Signaling Pathway

Fotretamine_Mechanism cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound DNA DNA This compound->DNA Alkylates DNA_Damage DNA_Damage DNA->DNA_Damage p53 p53 DNA_Damage->p53 Activates Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed mechanism of action for this compound as an alkylating agent.

Experimental Workflow

Xenograft_Workflow cluster_0 Phase 1: Tumor Establishment cluster_1 Phase 2: Treatment and Monitoring cluster_2 Phase 3: Endpoint Analysis Inject_Cells Inject Cancer Cells (Subcutaneous) Monitor_Tumor Monitor Tumor Growth Inject_Cells->Monitor_Tumor Randomize Randomize Mice Monitor_Tumor->Randomize Treat Administer this compound or Vehicle Randomize->Treat Measure_Tumor Measure Tumor Volume & Body Weight Treat->Measure_Tumor Measure_Tumor->Treat Endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) Measure_Tumor->Endpoint Analyze Survival Analysis & Histopathology Endpoint->Analyze

Caption: Workflow for in vivo anti-tumor efficacy testing using a xenograft model.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's efficacy as both an anti-cancer and immunosuppressive agent. Adherence to these standardized procedures will ensure the generation of reliable and comparable data, which is crucial for the continued development of this compound as a potential therapeutic. The dual nature of this compound necessitates a multifaceted approach to its assessment, and the techniques described herein are designed to elucidate its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fotretamine Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fotretamine (B1204584). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for your in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Disclaimer: this compound is an alkylating antineoplastic agent. All handling and experimental procedures should be conducted in accordance with your institution's safety guidelines for hazardous chemicals.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments with this compound.

Issue 1: Low or No Observed Cytotoxicity

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A starting range of 0.1 µM to 100 µM is recommended for initial screening of alkylating agents.
Incorrect Cell Seeding Density Optimize the number of cells seeded per well. High cell density can lead to contact inhibition and reduced proliferation, masking the cytotoxic effects of the drug. Conversely, very low density may result in poor cell health and inconsistent results.
Insufficient Incubation Time The cytotoxic effects of alkylating agents, which induce DNA damage, may require a longer incubation period to become apparent. Consider extending the treatment duration (e.g., 48, 72, or 96 hours).
Cell Line Resistance The cell line you are using may have intrinsic or acquired resistance to alkylating agents. This can be due to efficient DNA repair mechanisms or high levels of detoxifying enzymes. Consider using a different cell line with known sensitivity to alkylating agents for comparison.
Compound Instability Ensure that the this compound stock solution is properly prepared and stored to prevent degradation. It is advisable to prepare fresh dilutions for each experiment from a frozen stock. The stability of this compound in your specific cell culture medium over the course of the experiment should also be considered.
Serum Lot Variability Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity. If you observe a sudden change in results, test a new lot of FBS.

Issue 2: High Variability Between Replicates

Potential Cause Troubleshooting Steps
Inaccurate Pipetting Ensure accurate and consistent pipetting of cells, media, and this compound solutions. Use calibrated pipettes and proper pipetting techniques.
Uneven Cell Distribution Make sure to thoroughly resuspend cells before seeding to ensure a uniform cell number in each well.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
Contamination Check for signs of bacterial or fungal contamination, which can significantly impact cell viability and experimental outcomes.

Frequently Asked Questions (FAQs)

General Questions

  • What is the mechanism of action of this compound? this compound is a pentaethyleneimine derivative that acts as an antineoplastic alkylating agent.[1] Like other alkylating agents, it is believed to exert its cytotoxic effects by forming covalent bonds with DNA, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death.[2][3] It is also known to cause chromosomal breaks in lymphocytes.[1]

  • What is a good starting concentration for my experiments? There is limited publicly available data on the specific IC50 values for this compound across different cancer cell lines. As a general starting point for an alkylating agent, a wide concentration range should be tested in a preliminary dose-response experiment. Based on data for other alkylating agents, a range of 0.1 µM to 100 µM is a reasonable starting point for determining the IC50 in your cell line of interest.

Experimental Design

  • How long should I treat my cells with this compound? The optimal treatment duration depends on the cell line and the specific assay being performed. For cytotoxicity assays, incubation times of 48 to 72 hours are common for alkylating agents to allow for the induction of DNA damage and subsequent cellular responses.

  • What controls should I include in my experiments?

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, PBS) used to dissolve this compound.

    • Untreated Control: Cells cultured in medium alone.

    • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

Compound Handling and Storage

  • How should I prepare a stock solution of this compound? The solubility of this compound in common laboratory solvents is not widely reported. It is recommended to consult the supplier's datasheet for solubility information. Generally, stock solutions of small molecules are prepared in a high concentration (e.g., 10 mM) in a suitable solvent like DMSO and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • What are the safety precautions for handling this compound? this compound is an antineoplastic and potentially hazardous compound. Always handle it in a designated area, such as a chemical fume hood or a biological safety cabinet. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5] Consult your institution's safety guidelines for handling cytotoxic agents.

Data Presentation

Table 1: General Starting Concentration Ranges for Alkylating Agents in In Vitro Cytotoxicity Assays

Cell Line TypeExample Alkylating AgentsTypical IC50 Range (µM)Exposure Time (hours)
Lung Carcinoma (e.g., A549)Cisplatin5 - 1048
Breast Adenocarcinoma (e.g., MCF-7)Cisplatin, Melphalan1 - 10024 - 48
Glioblastoma (e.g., U87 MG)Carmustine, Temozolomide10 - 80024 - 48
Leukemia (e.g., HL-60, MOLT-4)Carmustine>100Not Specified

Note: This table provides a general reference based on published data for other alkylating agents and should be used as a starting point for optimizing this compound concentration. The actual IC50 value for this compound will be cell line-dependent and must be determined experimentally.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X stock solution of this compound at various concentrations in complete culture medium. A serial dilution is recommended (e.g., starting from 200 µM down to 0.2 µM).

    • Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells.

    • Include vehicle control wells (containing the same concentration of solvent as the highest this compound concentration) and untreated control wells (medium only).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Mandatory Visualizations

Fotretamine_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B D Treat Cells with this compound B->D C Seed Cells in 96-well Plate C->D E Incubate for 48-72 hours D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Calculate % Viability and Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for determining the IC50 of this compound.

Alkylating_Agent_Pathway General Signaling Pathway of Alkylating Agents This compound This compound (Alkylating Agent) DNA Cellular DNA This compound->DNA Alkylation DNA_Damage DNA Adducts & Cross-links DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) p53->Apoptosis DNA_Repair DNA Repair Pathways (e.g., NER, HR) Cell_Cycle_Arrest->DNA_Repair Repair_Failure Repair Failure DNA_Repair->Repair_Failure If damage is extensive Repair_Failure->Apoptosis

References

Technical Support Center: Overcoming Fotretamine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving Fotretamine in aqueous buffers for my in vitro experiments. What is the recommended starting solvent?

A1: this compound, like many alkylating agents, is predicted to have low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of poorly soluble compounds.

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "crashing out." When a concentrated drug solution in an organic solvent is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the drug to precipitate. To mitigate this:

  • Lower the final concentration: Attempt to use a lower final concentration of this compound in your assay if experimentally feasible.

  • Use a co-solvent system: Consider using a mixture of solvents. For example, a solution of DMSO and polyethylene (B3416737) glycol (PEG) 400 might maintain solubility upon aqueous dilution better than DMSO alone.

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion.

  • Gentle warming: Gently warming the aqueous medium to 37°C before and during the addition of the this compound stock may help maintain solubility. However, the thermal stability of this compound should be considered.

Q3: Can I adjust the pH of my buffer to improve this compound solubility?

A3: The chemical structure of this compound contains a morpholine (B109124) ring, which is a basic functional group. Therefore, its aqueous solubility is expected to be pH-dependent. Acidic compounds are generally more soluble at higher pH, while basic compounds like this compound are more soluble at lower pH. Experimenting with a slightly acidic buffer (e.g., pH 5.0-6.5) may improve its solubility. However, it is crucial to ensure that the pH of the final solution is compatible with your experimental system (e.g., cell viability).

Q4: Are there any other formulation strategies I can explore to enhance this compound's solubility for in vivo studies?

A4: For in vivo applications, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs:

  • Complexation: The use of cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility in water.

  • Solid dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to enhanced dissolution and solubility.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in various solvents and conditions to illustrate the principles discussed. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

Solvent SystemTemperature (°C)Hypothetical this compound Solubility (mg/mL)
Water25< 0.01
Phosphate Buffered Saline (pH 7.4)25< 0.01
0.1 N HCl (pH 1.0)250.5
Acetate Buffer (pH 5.0)250.1
Dimethyl Sulfoxide (DMSO)25> 50
Ethanol255
Polyethylene Glycol 400 (PEG 400)2510
10% DMSO in PBS (pH 7.4)250.05
10% PEG 400 in PBS (pH 7.4)250.08

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (Molar Mass: 431.36 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh out 4.31 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes until the this compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: General Aqueous Solubility Assessment
  • Objective: To determine the approximate solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound

    • Selected aqueous buffer (e.g., PBS, pH 7.4)

    • Vortex mixer

    • Centrifuge

    • UV-Vis Spectrophotometer or HPLC

  • Procedure:

    • Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., 5 mg in 1 mL).

    • Vortex the suspension vigorously for 2 minutes.

    • Incubate the suspension at a constant temperature (e.g., 25°C) for 24 hours with constant agitation to reach equilibrium.

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

Visualizations

Fotretamine_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_dilution How is the dilution performed? check_concentration->check_dilution No end_success Success: Soluble Solution lower_concentration->end_success optimize_dilution Add stock dropwise with vigorous mixing check_dilution->optimize_dilution Not optimized check_solvent What is the solvent system? check_dilution->check_solvent Optimized optimize_dilution->end_success use_cosolvent Try a co-solvent (e.g., PEG 400) check_solvent->use_cosolvent DMSO only check_ph Is the aqueous buffer pH neutral? check_solvent->check_ph Co-solvent used use_cosolvent->end_success adjust_ph Attempt a slightly acidic pH (5.0-6.5) check_ph->adjust_ph Yes advanced_formulation Consider advanced formulations (e.g., cyclodextrins) check_ph->advanced_formulation No adjust_ph->end_success advanced_formulation->end_success Fotretamine_Signaling_Pathway cluster_cell Cancer Cell This compound This compound DNA Nuclear DNA This compound->DNA Diffuses into nucleus DNA_Damage DNA Alkylation & Cross-linking DNA->DNA_Damage Alkylation at N7-guanine Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

troubleshooting Fotretamine experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fotretamine is described as a pentaethyleneimine derivative with antineoplastic and alkylating activity.[1][2] Publicly available information regarding its specific experimental applications, detailed mechanism of action, and potential for experimental variability is limited. This technical support guide provides troubleshooting advice based on general principles for handling experimental alkylating agents and addresses potential challenges that researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the anti-proliferative effects of this compound between different experimental batches. What could be the cause?

A1: Lot-to-lot variability is a common issue in experimental setups. For a compound like this compound, this could stem from inconsistencies in purity, potency, or the presence of impurities. It is crucial to qualify each new lot of the compound before use in sensitive assays. We recommend performing a dose-response analysis for each new lot to determine the IC50 (half-maximal inhibitory concentration) and comparing it to a previously validated reference lot.

Q2: What is the known mechanism of action for this compound?

A2: this compound is characterized as an antineoplastic alkylating agent that causes chromosomal breaks in lymphocytes.[1][2] Alkylating agents typically exert their cytotoxic effects by covalently attaching alkyl groups to DNA, leading to DNA damage, cell cycle arrest, and apoptosis. The precise signaling pathways activated by this compound-induced DNA damage have not been fully elucidated in publicly available literature. A generalized pathway for DNA damage-induced apoptosis is illustrated below.

dna_damage_pathway This compound This compound DNA Cellular DNA This compound->DNA interacts with DNA_Damage DNA Alkylation & Double-Strand Breaks DNA->DNA_Damage leads to ATM_ATR ATM/ATR Kinases (Damage Sensors) DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M) p53->Cell_Cycle_Arrest induces Bax_Bak Bax/Bak Activation p53->Bax_Bak transactivates Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Generalized DNA damage-induced apoptosis pathway.

Q3: What are the recommended storage and handling conditions for this compound?

Q4: We are seeing inconsistent results in our high-throughput screening (HTS) assay with this compound. Could there be assay interference?

A4: Yes, assay interference is a possibility. This can be caused by the chemical reactivity of the compound with assay components, or by impurities.[5] For example, reactive compounds can modify proteins or assay reagents, leading to false-positive or false-negative results.[5] It is also important to consider that impurities from synthesis or degradation products could be responsible for the observed activity or lack thereof.[5] We recommend running control experiments to test for potential interference.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays

If you are observing inconsistent IC50 values or a wide spread of data points in cell viability assays (e.g., MTT, CellTiter-Glo®), consider the following troubleshooting steps.

troubleshooting_workflow Start High Variability in Cell Viability Assays Check_Lot Qualify New this compound Lot? (Compare IC50 to Reference) Start->Check_Lot Check_Storage Review Storage & Handling (Temp, Light, Freeze-Thaw) Check_Lot->Check_Storage If Lot is Consistent Inconsistent_Results Variability Persists Check_Lot->Inconsistent_Results If Lot is Inconsistent Check_Protocol Standardize Assay Protocol (Cell Density, Incubation Time) Check_Storage->Check_Protocol If Storage is Correct Check_Storage->Inconsistent_Results If Storage is Improper Check_Interference Assess Assay Interference (e.g., Compound Color, Reactivity) Check_Protocol->Check_Interference If Protocol is Standardized Check_Protocol->Inconsistent_Results If Protocol is Variable Consistent_Results Consistent Results Check_Interference->Consistent_Results If No Interference Check_Interference->Inconsistent_Results If Interference is Detected Contact_Support Contact Technical Support Inconsistent_Results->Contact_Support

Troubleshooting workflow for cell viability assay variability.
Potential Cause Recommended Action
Lot-to-Lot Variability Perform a dose-response analysis on each new lot and compare the IC50 value to a reference lot.
Compound Instability Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by storing in single-use aliquots at -80°C. Protect from light.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette. Perform a cell count for each experiment.
Assay Interference Run a control plate with this compound in cell-free media to check for direct reaction with assay reagents.

Issue 2: Unexpected Results in Immunoassays

If you are using immunoassays (e.g., ELISA, Western Blot) to measure downstream effects of this compound and are getting unexpected or inconsistent results, consider the following.

Potential Cause Recommended Action
Cross-Reactivity The chemical structure of this compound or its metabolites might cross-react with antibodies used in the assay, leading to false positives or negatives.[6] Test for this by spiking known concentrations of this compound into your sample matrix and observing the effect on the signal.
Matrix Effects Components in your sample lysate or buffer system could be interfering with the antibody-antigen binding.[6] Perform a spike and recovery experiment to assess for matrix effects.
Sample Degradation Ensure proper sample handling and storage to prevent degradation of your target protein. Use protease and phosphatase inhibitors in your lysis buffers.

Experimental Protocols

Protocol 1: Qualification of a New Lot of this compound using a Cell Viability Assay

This protocol outlines a method to compare the cytotoxic activity of a new lot of this compound to a previously validated reference lot.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound (reference lot and new lot)

  • DMSO (cell culture grade)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader (luminescence)

Method:

  • Prepare this compound Stock Solutions: Prepare 10 mM stock solutions of the reference and new lots of this compound in DMSO.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Prepare Serial Dilutions: Create a series of 2x working concentrations of each this compound lot by serial dilution in complete medium. A typical concentration range might be 0.1 nM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Add 100 µL of the 2x working concentrations to the appropriate wells of the cell plate, resulting in a final volume of 200 µL and the desired 1x final concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement: Equilibrate the plate and the cell viability reagent to room temperature. Add the reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of the this compound concentration for each lot.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each lot.

    • Compare the IC50 values and the overall shape of the dose-response curves.

Protocol 2: Assessment of Assay Interference

This protocol describes a simple method to check for direct interference of this compound with a luminescent or fluorescent assay reagent.

Materials:

  • 96-well plate (appropriate for the assay, e.g., white-walled for luminescence)

  • Assay buffer (the same used in your cellular assay)

  • This compound

  • DMSO

  • Assay reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Method:

  • Prepare this compound Dilutions: Prepare a range of this compound concentrations in the assay buffer, mirroring the final concentrations used in your cellular assay. Include a vehicle control.

  • Plate Setup: Add the this compound dilutions and the vehicle control to the wells of the 96-well plate.

  • Add Assay Reagent: Add the assay reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate for the recommended time, protected from light.

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Compare the signal from the wells containing this compound to the vehicle control. A significant change in signal in the absence of cells indicates direct assay interference.

References

Technical Support Center: Fotretamine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Fotretamine in solution. The information is based on general principles of pharmaceutical chemistry due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary degradation pathways for this compound in an aqueous solution?

A1: Based on its chemical structure, which includes a morpholine (B109124) ring, multiple aziridinyl (ethyleneimine) groups, and a cyclotriphosphazatriene core, this compound is susceptible to several degradation pathways in solution:

  • Hydrolysis: The P-N bonds in the cyclotriphosphazatriene ring and the C-N bonds of the aziridinyl groups can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2][3] Amide bonds, which have some similarities to the P-N bonds in this compound, are known to be prone to hydrolysis.[1][3]

  • Oxidation: The nitrogen atoms in the morpholine and aziridinyl groups can be susceptible to oxidation.[3]

  • Photodegradation: Many pharmaceutical compounds are sensitive to light, which can catalyze degradation reactions.[4][5][6][7][8] It is advisable to protect this compound solutions from light.

Q2: How does pH likely affect the stability of this compound in solution?

A2: The pH of a solution can significantly influence the rate of hydrolysis.[9][10] For amine-containing compounds, extreme pH values (both acidic and basic) often accelerate degradation.[9] The optimal pH for this compound stability would need to be determined experimentally, but it is likely to be near neutral pH. Buffer systems can be employed to maintain the pH within a stable range.[9][11]

Q3: What is the expected impact of temperature on the stability of this compound solutions?

A3: Higher temperatures generally increase the rate of chemical degradation reactions.[11][12] Therefore, it is recommended to store this compound solutions at controlled room temperature or under refrigerated conditions (2-8 °C) to minimize degradation.[13][14][15] The specific temperature stability should be determined through experimental studies.

Q4: What are some general signs of this compound degradation in solution?

A4: Degradation of this compound in solution may be indicated by:

  • A change in color or odor.[16]

  • The formation of precipitates or cloudiness.[16]

  • A change in pH.

  • A decrease in the measured concentration of the active pharmaceutical ingredient (API) over time, as determined by an appropriate analytical method like HPLC.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of this compound concentration in solution. Hydrolysis due to inappropriate pH.Determine the pH of maximum stability for this compound and use a suitable buffer system to maintain it.[3][9]
Oxidation.Consider adding an antioxidant to the formulation. Ensure storage containers are well-sealed to minimize exposure to air.[3]
Photodegradation.Protect the solution from light by using amber-colored vials or by storing it in the dark.[5][7][17]
Precipitate formation in the solution. Poor solubility or degradation product precipitation.Investigate the solubility of this compound in the chosen solvent system. Analyze the precipitate to identify if it is the parent compound or a degradant. Consider using a co-solvent or a different formulation approach.[18]
Discoloration of the solution. Formation of colored degradation products.This is a strong indicator of chemical instability. The degradation pathway should be investigated to identify the colored species. The formulation may need to be adjusted (e.g., pH, addition of antioxidants) to prevent this.

Data Summary Tables

Table 1: Predicted Influence of Environmental Factors on this compound Solution Stability

Factor Potential Effect on Stability General Recommendations
pH High and low pH may catalyze hydrolysis of the P-N and C-N bonds.[3][9]Determine the optimal pH for stability (likely near neutral) and use a buffer system.[11]
Temperature Increased temperature will likely accelerate degradation rates.[11][12]Store solutions at controlled room temperature or refrigerated (2-8 °C).[13][14] Avoid freezing unless stability in the frozen state has been confirmed.
Light Exposure to UV or visible light may induce photodegradation.[4][5][6][7]Protect solutions from light using amber vials or storage in the dark.[17]
Oxygen The presence of oxygen may lead to oxidative degradation of the amine functionalities.[3]Consider inert gas purging (e.g., nitrogen) of the solution and headspace of the container. Use of antioxidants could be explored.

Table 2: Potential Excipients to Enhance this compound Stability

Excipient Type Function Examples
Buffers Maintain pH at a level of optimal stability.[11][19]Phosphate buffers, Citrate buffers.[19]
Antioxidants Inhibit oxidative degradation.Ascorbic acid, Butylated hydroxytoluene (BHT).[19]
Chelating Agents Complex with trace metal ions that can catalyze oxidation.Ethylenediaminetetraacetic acid (EDTA).[19]
Solubilizing Agents Improve solubility and can sometimes enhance stability.[20][21]Cyclodextrins, Polysorbates.[19][21]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

  • Objective: To perform a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Materials: this compound, HPLC-grade solvents (e.g., water, acetonitrile, methanol), acids (e.g., HCl), bases (e.g., NaOH), oxidizing agent (e.g., H₂O₂), light source (ICH-compliant photostability chamber), and a validated HPLC method.

  • Method:

    • Prepare stock solutions of this compound in the desired solvent system.

    • Expose aliquots of the stock solution to the following stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 60°C for 24 hours (in the dark).

      • Photolytic: Expose to light in a photostability chamber according to ICH Q1B guidelines.[17] Include a dark control.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples and quench the degradation reaction if necessary (e.g., neutralize acid/base).

    • Analyze all samples by HPLC, monitoring for the appearance of new peaks (degradants) and the decrease in the peak area of this compound.

    • The analytical method is considered "stability-indicating" if it can separate the parent this compound peak from all major degradation product peaks.

Protocol 2: pH-Rate Profile Determination

  • Objective: To determine the pH at which this compound exhibits maximum stability in solution.

  • Materials: this compound, a series of buffers covering a wide pH range (e.g., pH 2 to 10), and a validated stability-indicating HPLC method.

  • Method:

    • Prepare solutions of this compound in each of the different pH buffers.

    • Store all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

    • At various time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw samples from each solution.

    • Analyze the samples by HPLC to determine the concentration of this compound remaining.

    • For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line represents the apparent first-order degradation rate constant (k).

    • Plot the logarithm of the degradation rate constant (log k) versus pH. The pH at which the rate constant is at a minimum is the pH of maximum stability.

Visualizations

Fotretamine_Degradation_Pathways This compound This compound in Solution Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Oxidation Oxidation (O₂) This compound->Oxidation Photodegradation Photodegradation (Light) This compound->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Predicted degradation pathways for this compound in solution.

Experimental_Workflow_Stability cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep_Solution Prepare this compound Solution pH Varying pH Prep_Solution->pH Temp Elevated Temperature Prep_Solution->Temp Light Light Exposure Prep_Solution->Light Sampling Sample at Time Points pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis Conclusion Determine Optimal Conditions Data_Analysis->Conclusion

Caption: Workflow for determining optimal stability conditions.

Logical_Relationship_Troubleshooting Instability Observed Instability (e.g., Degradation, Precipitation) Identify_Cause Identify Root Cause Instability->Identify_Cause pH_Issue Inappropriate pH Identify_Cause->pH_Issue Oxidation_Issue Oxidation Identify_Cause->Oxidation_Issue Light_Issue Photodegradation Identify_Cause->Light_Issue Add_Buffer Add Buffer pH_Issue->Add_Buffer Add_Antioxidant Add Antioxidant/Inert Gas Oxidation_Issue->Add_Antioxidant Protect_Light Protect from Light Light_Issue->Protect_Light Optimize Optimize Formulation Add_Buffer->Optimize Add_Antioxidant->Optimize Protect_Light->Optimize

References

minimizing off-target effects of Fotretamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fotretamine

Disclaimer: "this compound" is a hypothetical compound used for illustrative purposes within this technical support guide. The principles, protocols, and troubleshooting strategies outlined here are based on established methodologies for characterizing and mitigating the off-target effects of small molecule inhibitors in biomedical research.

This guide provides researchers, scientists, and drug development professionals with comprehensive resources to minimize the off-target effects of this compound, ensuring data integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

Off-target effects are unintended interactions between a drug molecule, such as this compound, and cellular components other than its primary therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role. Minimizing these effects is crucial for validating that an observed phenotype is a direct result of modulating the intended target.

Q2: How do I determine the optimal concentration of this compound to minimize off-target effects?

The optimal concentration, or "therapeutic window," is one that maximizes on-target activity while minimizing off-target effects. To determine this, a dose-response curve should be generated for both the intended target and known or suspected off-targets. The goal is to identify a concentration that is effective on the primary target but below the threshold for significant off-target engagement. It is recommended to use the lowest concentration that produces the desired on-target phenotype.

Q3: What are the essential control experiments to perform when using this compound?

To ensure the observed effects are due to the on-target activity of this compound, several control experiments are critical:

  • Use a structurally unrelated inhibitor: Employing a different small molecule that targets the same primary protein but has a distinct chemical structure can help confirm that the observed phenotype is not due to a shared off-target effect or a specific chemical property of this compound.

  • Perform a rescue experiment: If this compound inhibits a target, attempt to "rescue" the effect by introducing a version of the target that is resistant to this compound inhibition.

  • Use a negative control compound: A structurally similar but biologically inactive analog of this compound can help differentiate specific effects from non-specific chemical effects.

  • Validate with genetic methods: Compare the phenotypic effects of this compound with those from genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR) of the intended target.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Action
Unexpected or high levels of cell toxicity at concentrations effective for the primary target. The observed toxicity may be due to an off-target effect of this compound.1. Lower the concentration: Determine the minimal effective concentration for the on-target effect. 2. Perform a kinase screen: Profile this compound against a broad panel of kinases to identify potential off-target interactions. 3. Consult toxicity databases: Check for known toxicophores within the this compound structure.
Results with this compound are inconsistent with data from genetic knockdown (e.g., siRNA) of the target. This strongly suggests that the observed phenotype is driven by an off-target effect of this compound.1. Validate target engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in cells at the used concentration. 2. Identify off-targets: Employ techniques like chemical proteomics to identify the unintended binding partners of this compound.
The observed phenotype is present at high concentrations but disappears at lower, more specific concentrations. The high-concentration phenotype is likely due to off-target effects, as these often require higher drug concentrations for engagement.1. Perform a detailed dose-response analysis: Carefully titrate this compound to pinpoint the concentration at which the on-target effect is observed without the confounding phenotype. 2. Re-evaluate the hypothesis: The initial high-concentration observation may have been misleading. Focus on the phenotype observed at the more specific concentration.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and lyse them through methods like freeze-thaw cycles.

  • Heat Shock: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.

Protocol 2: Kinase Profiling Assay

This assay screens a compound against a large panel of purified kinases to identify both on-target and off-target interactions.

Methodology:

  • Compound Preparation: Prepare this compound at a high concentration (e.g., 10 µM) for initial screening.

  • Kinase Panel: Utilize a commercial service or an in-house panel of purified, active kinases.

  • Reaction: In a multi-well plate, combine each kinase with its specific substrate and ATP (often radiolabeled [γ-³²P]ATP). Add this compound to the experimental wells and a vehicle control to the control wells.

  • Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature (e.g., 30°C).

  • Detection: Stop the reaction and measure the amount of substrate phosphorylation. For radiolabeled ATP, this is often done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to the vehicle control. Results are often presented as a heatmap or a table of inhibition values. Follow-up with IC50 determination for significant off-targets.

Visualizations

Signaling Pathways

cluster_this compound This compound Action cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Target_Kinase Target Kinase This compound->Target_Kinase inhibits Off_Target_Kinase Off-Target Kinase This compound->Off_Target_Kinase inhibits Substrate_A Substrate A Target_Kinase->Substrate_A phosphorylates Phenotype_A Desired Phenotype Substrate_A->Phenotype_A Substrate_B Substrate B Off_Target_Kinase->Substrate_B phosphorylates Phenotype_B Undesired Phenotype Substrate_B->Phenotype_B

Caption: On-target vs. off-target pathways of this compound.

Experimental Workflows

cluster_workflow Workflow for Off-Target Identification start Start: Observe Unexpected Phenotype dose_response 1. Perform Detailed Dose-Response Analysis start->dose_response is_dose_dependent Is Phenotype Dose-Dependent? dose_response->is_dose_dependent cetsa 2. Confirm On-Target Engagement (CETSA) is_dose_dependent->cetsa Yes re_evaluate Re-evaluate Hypothesis (Phenotype is non-specific) is_dose_dependent->re_evaluate No is_target_engaged Is Target Engaged at Effective Conc.? cetsa->is_target_engaged profiling 3. Screen for Off-Targets (Kinase Profiling, Proteomics) is_target_engaged->profiling Yes is_target_engaged->re_evaluate No validate_off_target 4. Validate Off-Target (siRNA, Rescue Mutant) profiling->validate_off_target end End: Identify Off-Target validate_off_target->end

Caption: Workflow for identifying this compound off-target effects.

Logical Relationships

cluster_logic Troubleshooting Logic phenotype_mismatch Phenotype from this compound Phenotype from Target Knockdown cause1 Possibility 1: Off-Target Effect phenotype_mismatch->cause1 cause2 Possibility 2: Incomplete Knockdown phenotype_mismatch->cause2 cause3 Possibility 3: Target Compensation phenotype_mismatch->cause3 action1 Action: Perform Kinase/Proteomic Screen cause1->action1 action2 Action: Validate Knockdown Efficiency (qPCR/WB) cause2->action2 action3 Action: Analyze Expression of Related Genes cause3->action3

Caption: Decision logic for inconsistent this compound vs. genetic data.

Technical Support Center: Fotretamine-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing Fotretamine-induced cytotoxicity in your in vitro experiments. This compound is a novel pentaethyleneimine derivative with antineoplastic activity, acting as an alkylating agent that causes chromosomal breaks.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and effectively manage cytotoxicity during their experimental workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Question 1: Why am I observing excessively high cytotoxicity even at low concentrations of this compound?

Possible Causes:

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at high concentrations.[3][4] The final concentration of DMSO in the culture medium should ideally not exceed 0.5% (v/v).[5]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may be particularly sensitive to DNA-damaging agents like this compound.

  • Incorrect Concentration Calculation: Errors in calculating the dilutions of your this compound stock solution can lead to unintentionally high final concentrations.

  • Cell Health: Unhealthy or stressed cells are more susceptible to drug-induced toxicity.[6]

Solutions:

  • Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you differentiate between solvent-induced and this compound-induced cytotoxicity.[3]

  • Optimize this compound Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal range for your specific cell line.

  • Verify Calculations: Double-check all your calculations for preparing the stock and working solutions of this compound.

  • Ensure Healthy Cell Culture: Maintain optimal cell culture conditions and ensure cells are in the logarithmic growth phase before starting the experiment.[6]

Question 2: There is high variability in cytotoxicity results between replicate wells. What could be the cause?

Possible Causes:

  • Uneven Cell Seeding: A non-homogenous cell suspension can lead to an unequal number of cells being seeded in different wells.[3]

  • Pipetting Errors: Inconsistent pipetting technique can introduce variability.[7] Bubbles in the wells can also interfere with absorbance readings in colorimetric assays.[7]

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can alter the concentration of this compound and other media components.[3]

Solutions:

  • Ensure Homogenous Cell Suspension: Gently mix your cell suspension before seeding each well to ensure a uniform cell distribution.[3]

  • Proper Pipetting Technique: Use calibrated pipettes and be mindful of your technique to ensure accuracy and consistency. Remove any bubbles before incubation.[6][7]

  • Mitigate Edge Effects: To minimize evaporation, you can fill the outer wells of the plate with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.[3]

Question 3: My untreated control cells show low viability. What should I do?

Possible Causes:

  • Contamination: Bacterial, fungal, or mycoplasma contamination can compromise cell health and lead to cell death.

  • Suboptimal Culture Conditions: Incorrect media formulation, pH, temperature, or CO2 levels can stress the cells.

  • Over-confluency or Low Seeding Density: Both extremes can negatively impact cell viability.

Solutions:

  • Regularly Test for Contamination: Periodically check your cell cultures for any signs of contamination.

  • Optimize Culture Conditions: Ensure you are using the appropriate media and supplements for your cell line and that the incubator is properly calibrated.

  • Maintain Optimal Cell Density: Seed cells at a density that allows for logarithmic growth during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an alkylating agent that induces chromosomal breaks in lymphocytes, which contributes to its antineoplastic and immunosuppressive activities.[1][2] This DNA damage triggers cellular stress responses that can lead to cell cycle arrest and apoptosis.

Q2: Which signaling pathways are likely involved in this compound-induced cytotoxicity?

As a DNA-damaging agent, this compound likely activates the DNA damage response (DDR) pathway. Key players in this pathway include the kinases ATM and ATR, which, upon activation, phosphorylate downstream targets like Chk2 and the tumor suppressor protein p53.[8][9][10] Activated p53 can then induce the expression of pro-apoptotic proteins, leading to programmed cell death.[11][12]

Q3: What are the recommended in vitro assays to measure this compound-induced cytotoxicity?

A multi-assay approach is recommended to get a comprehensive understanding of this compound's cytotoxic effects.

  • Metabolic Activity Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[5][13]

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays quantify cell death by measuring the leakage of intracellular components or the exclusion of dye by viable cells.[5]

  • Apoptosis Assays (e.g., Annexin V/PI staining): These flow cytometry-based assays can differentiate between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death.[5]

Q4: How should I prepare this compound for in vitro experiments?

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).[5][14] This stock solution can then be serially diluted in complete cell culture medium to achieve the desired final concentrations for your experiments.[14] It is crucial to ensure the final solvent concentration in the culture medium is low enough to not cause cytotoxicity on its own.[5][14]

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Initial Screening of this compound

Cell Line Type Suggested Concentration Range (µM)
Highly Sensitive (e.g., Lymphoma) 0.1 - 10
Moderately Sensitive (e.g., Breast Cancer) 1 - 50

| Resistant (e.g., Glioblastoma) | 10 - 200 |

Table 2: Example IC50 Values for this compound in Different Cancer Cell Lines (Hypothetical Data)

Cell Line IC50 (µM) after 48h Treatment
MCF-7 (Breast Cancer) 15.2 ± 1.8
A549 (Lung Cancer) 25.5 ± 2.3
U87 MG (Glioblastoma) 80.1 ± 5.6

| Jurkat (T-cell Leukemia) | 5.8 ± 0.7 |

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

2. Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[5]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5]

Visualizations

Fotretamine_Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM ATM Kinase DNA_Damage->ATM activates Chk2 Chk2 Kinase ATM->Chk2 phosphorylates p53 p53 Chk2->p53 stabilizes Apoptosis Apoptosis p53->Apoptosis induces

Caption: this compound-induced DNA damage signaling pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Fotretamine_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound Fotretamine_Prep->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation Add_Reagent 5. Add Assay Reagent (e.g., MTT) Incubation->Add_Reagent Read_Plate 6. Read Plate on Microplate Reader Add_Reagent->Read_Plate Calculate_Viability 7. Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 8. Determine IC50 Calculate_Viability->Determine_IC50

Caption: General workflow for in vitro cytotoxicity assessment.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Controls Are controls (untreated, vehicle) showing toxicity? Start->Check_Controls Check_Culture Investigate Cell Culture Health: - Contamination - Media/Incubator Issues Check_Controls->Check_Culture Yes Check_Concentration Verify this compound Concentration: - Recalculate dilutions - Perform dose-response Check_Controls->Check_Concentration No Check_Solvent Assess Solvent Toxicity: - Lower solvent concentration Check_Culture->Check_Solvent End Problem Resolved Check_Solvent->End Check_Variability High Variability Between Replicates? Check_Concentration->Check_Variability Improve_Technique Refine Technique: - Homogenize cell suspension - Check pipetting - Mitigate edge effects Check_Variability->Improve_Technique Yes Check_Variability->End No Improve_Technique->End

References

Fotretamine experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Due to a lack of publicly available research and clinical data on Fotretamine, this document serves as a foundational guide based on the known characteristics of the compound and general best practices for similar alkylating agents. As more specific information on this compound becomes available, this guide will be updated.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is classified as a pentaethyleneimine derivative with antineoplastic and alkylating activity.[1][2] Its primary mechanism of action is believed to involve causing chromosomal breaks in lymphocytes, which contributes to its immunosuppressive and antineoplastic effects.[1][2] As an alkylating agent, it is understood to covalently modify cellular DNA.

Q2: Are there established cell-based (in vitro) assays for this compound?

While specific, validated in vitro assays for this compound are not widely documented, researchers can adapt standard assays used for other alkylating agents to assess its activity. These may include:

  • Cytotoxicity Assays: MTT, XTT, or neutral red assays to determine the concentration-dependent cytotoxic effects on cancer cell lines.

  • DNA Damage Assays: Comet assays or assays for γ-H2AX foci formation to quantify the extent of DNA damage induced by this compound.

  • Cell Cycle Analysis: Flow cytometry to determine the effects of this compound on cell cycle progression.

  • Apoptosis Assays: Annexin V/Propidium Iodide staining to measure the induction of apoptosis.

Q3: What are the potential challenges when working with this compound in the lab?

Given its nature as an alkylating agent, researchers should anticipate and take precautions for the following:

  • High Reactivity and Instability: Alkylating agents can be unstable in aqueous solutions. Prepare fresh solutions for each experiment and protect from light and heat.

  • Toxicity: this compound is expected to be cytotoxic and mutagenic. Adherence to strict safety protocols, including the use of personal protective equipment (PPE) and a chemical fume hood, is mandatory.

  • Off-Target Effects: Like other alkylating agents, this compound may have off-target effects that can complicate data interpretation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results Inconsistent drug preparation or storage.Prepare fresh this compound solutions for each experiment from a validated stock. Store stock solutions under recommended conditions (e.g., -20°C or -80°C, protected from light).
Cell line instability or high passage number.Use low-passage number cells and regularly perform cell line authentication.
No observable effect of this compound Incorrect drug concentration.Perform a dose-response study to determine the optimal concentration range.
Drug inactivity due to improper storage or handling.Verify the integrity of the this compound stock.
Cell line resistance.Use a sensitive cell line or investigate potential mechanisms of resistance.
Unexpected cell death in control groups Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
Contamination.Regularly test cell cultures for mycoplasma and other contaminants.

Experimental Protocols & Best Practices

General Best Practices
  • Solubility Testing: Before starting experiments, determine the solubility of this compound in various solvents (e.g., DMSO, ethanol, PBS) to ensure proper stock solution preparation.

  • Positive and Negative Controls: Always include appropriate positive controls (e.g., a known alkylating agent like cisplatin (B142131) or cyclophosphamide) and negative controls (vehicle-treated cells) in your experiments.

  • Data Reproducibility: Perform experiments in at least triplicate and repeat the entire experiment on different days to ensure the reproducibility of your findings.

Hypothetical Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound in a cancer cell line.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed cells in 96-well plate treat_cells Treat cells with this compound dilutions prep_cells->treat_cells prep_drug Prepare serial dilutions of this compound prep_drug->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add cytotoxicity reagent (e.g., MTT) incubate->add_reagent read_plate Read absorbance on a plate reader add_reagent->read_plate calc_viability Calculate cell viability (%) read_plate->calc_viability plot_curve Plot dose-response curve and determine IC50 calc_viability->plot_curve

Caption: General workflow for an in vitro cytotoxicity assay.

Signaling Pathways

The precise signaling pathways affected by this compound are not yet elucidated. However, as a DNA alkylating agent, it is likely to activate DNA damage response (DDR) pathways.

Hypothetical DNA Damage Response Pathway

This diagram illustrates a simplified, hypothetical signaling cascade that could be activated by this compound-induced DNA damage.

G cluster_outcomes Cellular Outcomes This compound This compound DNA_Damage DNA Alkylation & Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Stabilization & Activation CHK1_CHK2->p53 DNA_Repair DNA Repair CHK1_CHK2->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Hypothetical DNA damage response pathway for this compound.

References

Fictional Fluorescence Assay (FFA) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Fictional Fluorescence Assay (FFA). This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and enhance the signal-to-noise ratio in their FFA experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during FFA experiments.

Q1: What are the primary causes of a low signal-to-noise (S/N) ratio in my FFA?

A low S/N ratio can stem from either a weak signal or high background. Common culprits include suboptimal reagent concentrations, incorrect instrument settings, and issues with sample quality. To begin troubleshooting, it is crucial to differentiate between a genuinely low signal and a high background.

Q2: How can I determine if my issue is low signal or high background?

To diagnose the problem, run the following controls:

  • No Template Control (NTC): This control helps identify background noise originating from the reagents or buffer. If the NTC shows a high signal, it points to a background issue.[1]

  • Positive Control: A sample known to produce a strong signal. If the positive control signal is weak, it suggests a problem with the assay's signal generation.

  • Negative Control: A sample that should not generate a signal. This also helps establish the baseline background.

Examine your data plots. A true signal should exhibit an exponential amplification curve, whereas background noise often appears as a linear upward drift.[1]

Q3: My background signal is too high. What steps can I take to reduce it?

High background can obscure your real signal. Here are several strategies to reduce it:

  • Reagent Quality: Use high-purity reagents and solvents to minimize intrinsic fluorescence and contamination.[2]

  • Blocking Step Optimization: In solid-phase assays, ensure the blocking buffer effectively covers all non-specific binding sites on the microplate.[2] The concentration and incubation time of the blocking agent may need to be optimized.[2]

  • Washing Steps: Insufficient washing can leave unbound fluorescent molecules, contributing to background. Conversely, overly aggressive washing might remove specifically bound molecules. Optimize the number and stringency of wash steps.[2]

  • Instrument Settings: Ensure your instrument's filters are correctly chosen for your specific fluorophore to avoid spectral overlap and bleed-through from other fluorescent sources.[3]

  • Microplate Selection: Some microplate materials can bind the fluorescent tracer, leading to increased background polarization. Consider using non-binding microplates.[4]

Q4: My signal is weak. How can I enhance it?

A weak signal can be as problematic as high background. Consider the following to boost your signal:

  • Reagent Concentrations: Titrate the concentrations of your key reagents, such as antibodies or enzymes, to find the optimal balance that maximizes signal without increasing background.

  • Incubation Times and Temperatures: Optimize incubation times and temperatures to ensure the binding or enzymatic reaction reaches completion.

  • Tracer/Probe Purity: Ensure your fluorescent tracer or probe is of high purity and that the labeling efficiency is high. Unlabeled molecules can compete for binding sites, reducing the overall signal.[4]

  • Instrument Sensitivity: Adjust the PMT settings or gain on your instrument to amplify the signal. Be mindful that this can also amplify the background, so it should be done in conjunction with background reduction strategies.[4]

Experimental Protocols

Protocol 1: Optimizing Antibody Concentration for Signal Enhancement

This protocol outlines a method for determining the optimal antibody concentration for your FFA.

  • Prepare a Serial Dilution of Your Antibody: Start with the manufacturer's recommended concentration and prepare a series of 2-fold dilutions.

  • Set Up the Assay Plate: Coat the microplate with your target antigen.

  • Add Antibody Dilutions: Add the different antibody concentrations to the wells. Include a "no antibody" control for background measurement.

  • Incubation: Incubate according to your standard protocol.

  • Add Detection Reagents: Add the fluorescently labeled secondary antibody and substrate.

  • Measure Signal: Read the plate on a fluorescence plate reader.

  • Data Analysis: Plot the signal intensity against the antibody concentration. The optimal concentration will be the one that gives the highest signal with the lowest background.

Data Presentation

Table 1: Example Data from Antibody Titration Experiment

Antibody Concentration (ng/mL)Raw Signal (RFU)Background (RFU)Signal - Background (RFU)Signal-to-Noise Ratio (S/N)
100085,0005,00080,00016.0
50082,0004,80077,20016.1
25075,0004,50070,50015.7
12560,0004,60055,40012.0
62.540,0004,50035,5007.9
0 (Background)4,7004,70001.0

In this example, 500 ng/mL provides the best signal-to-noise ratio.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Signal-to-Noise Ratio

a start Low S/N Ratio Detected check_controls Analyze Controls: - Positive - Negative - NTC start->check_controls high_bg High Background Signal check_controls->high_bg NTC or Negative Control is High low_signal Low Positive Signal check_controls->low_signal Positive Control is Low optimize_bg Optimize Background Reduction: - Reagent Quality - Blocking - Washing high_bg->optimize_bg optimize_signal Optimize Signal Enhancement: - Reagent Concentration - Incubation Time/Temp - Instrument Settings low_signal->optimize_signal re_evaluate Re-evaluate S/N Ratio optimize_bg->re_evaluate optimize_signal->re_evaluate

Caption: Troubleshooting workflow for low S/N ratio.

Diagram 2: Key Factors Influencing Signal-to-Noise Ratio

b cluster_signal Signal Enhancement cluster_noise Noise Reduction reagent_conc Reagent Concentration sn_ratio Optimal S/N Ratio reagent_conc->sn_ratio incubation Incubation Time & Temp incubation->sn_ratio probe_purity Probe Purity probe_purity->sn_ratio reagent_quality Reagent Quality reagent_quality->sn_ratio blocking Blocking blocking->sn_ratio washing Washing washing->sn_ratio

Caption: Factors impacting the S/N ratio.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Fotretamine" does not appear to be a recognized compound in scientific literature. The following guide is based on common pitfalls and methodologies observed in the research of related novel psychoactive compounds and ketamine analogs, and is provided for illustrative purposes. Researchers should adapt these principles to the specific characteristics of the molecule they are investigating.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after preparation. What could be the cause?

A1: Cloudiness, or turbidity, in a freshly prepared solution can stem from several issues:

  • Incomplete Dissolution: The compound may not be fully dissolved. Try gentle heating, vortexing, or sonicating the solution. Ensure you are using the correct solvent and that the concentration is not above its solubility limit.

  • Precipitation: The compound may be precipitating out of solution due to temperature changes or interactions with the solvent. Verify the stability of the compound in your chosen solvent and storage conditions.

  • Contamination: The solvent or the compound itself might be contaminated. Use high-purity solvents and sterile techniques where appropriate.

  • pH Issues: The pH of the solution may be affecting the solubility of this compound. Check the optimal pH for solubility and adjust as necessary with appropriate buffers.

Q2: I am observing high variability in my in vitro assay results with this compound. What are the potential sources of this variability?

A2: High variability in in vitro assays is a common challenge. Consider the following:

  • Assay Conditions: Inconsistent incubation times, temperatures, or reagent concentrations can lead to significant variability. Standardize all assay parameters.

  • Cell Line Stability: If using cell-based assays, ensure the cell line is stable, free from contamination (especially mycoplasma), and within a consistent passage number range.

  • Compound Stability: this compound may be unstable in your assay medium. Conduct stability tests of the compound under your experimental conditions.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce large errors. Calibrate your pipettes regularly and use appropriate techniques.

  • Edge Effects in Plates: In multi-well plate assays, wells on the edge of the plate can behave differently due to temperature and evaporation gradients. Avoid using the outer wells for critical measurements or implement proper plate-sealing techniques.

Q3: My animal subjects are showing unexpected adverse effects at doses predicted to be therapeutic. How should I troubleshoot this?

A3: Unexpected adverse effects require careful investigation:

  • Dose-Response Curve: You may be operating in the toxic range of the dose-response curve. Conduct a thorough dose-ranging study to identify the therapeutic window.

  • Metabolism and Pharmacokinetics: The metabolism of this compound in your animal model may produce active or toxic metabolites. Conduct pharmacokinetic and metabolite profiling studies.

  • Off-Target Effects: this compound may be interacting with unintended biological targets. Consider off-target screening assays.

  • Vehicle Effects: The vehicle used to deliver the compound could be causing the adverse effects. Run a vehicle-only control group.

  • Animal Health: Ensure the animals are healthy and free from underlying conditions that could be exacerbated by the compound.

Troubleshooting Guides

Problem: Poor Bioavailability in Animal Models

This guide addresses unexpectedly low systemic exposure of this compound after administration.

Potential Cause Troubleshooting Steps Expected Outcome
Poor Solubility Reformulate the compound using solubilizing agents (e.g., cyclodextrins, co-solvents).Improved dissolution and absorption.
First-Pass Metabolism Change the route of administration (e.g., from oral to intraperitoneal or intravenous) to bypass the liver.Increased systemic concentration of the parent compound.
Efflux Transporter Activity Co-administer with a known inhibitor of relevant efflux transporters (e.g., P-glycoprotein).Increased absorption and brain penetration.
Chemical Instability Assess the stability of this compound in gastric and intestinal fluids in vitro.Identification of degradation, allowing for formulation adjustments (e.g., enteric coating).
Problem: Inconsistent Receptor Binding Affinity Results

This guide addresses high variability in Ki values from radioligand binding assays.

Potential Cause Troubleshooting Steps Expected Outcome
Radioligand Degradation Check the age and storage conditions of the radioligand. Run a quality control check.Consistent and high specific binding.
Incorrect Protein Concentration Perform a protein concentration assay (e.g., Bradford) on your membrane preparations.Consistent receptor numbers across assay runs.
Non-Equilibrium Conditions Increase the incubation time to ensure the binding reaction has reached equilibrium.Stable and reproducible binding measurements.
High Nonspecific Binding Decrease the radioligand concentration or add a blocking agent to reduce nonspecific interactions.Improved signal-to-noise ratio.

Methodologies for Key Experiments

Experimental Protocol: In Vitro NMDA Receptor Antagonism Assay

This protocol outlines a method to assess the antagonistic activity of this compound on the NMDA receptor using a calcium flux assay in a neuronal cell line (e.g., SH-SY5Y).

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) at 37°C and 5% CO2.

  • Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells/well and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound (or a known antagonist like MK-801 as a positive control) for 15 minutes.

  • Receptor Activation and Measurement: Place the plate in a fluorescence plate reader. Add a solution containing NMDA and glycine (B1666218) to stimulate the NMDA receptors. Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the response of the vehicle control. Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing cluster_analysis Data Analysis A Synthesize & Purify This compound B Prepare Stock Solution A->B C Receptor Binding Assay B->C D Functional Assay (e.g., Ca2+ Flux) B->D G Determine Potency (IC50/EC50) C->G E Pharmacokinetic Study D->E D->G F Behavioral Model (e.g., FST) E->F H Assess Bioavailability & Half-life E->H I Evaluate Efficacy & Side Effects F->I

Caption: A typical experimental workflow for preclinical evaluation of a novel compound like this compound.

troubleshooting_logic A High Variability in In Vitro Results? B Check Assay Conditions A->B Yes C Verify Cell Line Stability & Health A->C Yes D Assess Compound Stability A->D Yes E Calibrate Pipettes & Review Technique A->E Yes F Results Still Variable? B->F C->F D->F E->F G Consider Off-Target Effects or Assay Redesign F->G Yes H Problem Resolved F->H No

Protocol Refinement for Reproducible Fotretamine Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fotretamine. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in their experiments involving this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and refined experimental protocols.

This compound is a pentaethyleneimine derivative with antineoplastic activity.[1] It functions as an alkylating agent, causing chromosomal breaks and interfering with nucleic acid function, which classifies it as a mutagen.[2] Understanding its mechanism of action is crucial for designing and troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an alkylating agent that induces DNA damage, specifically causing chromosomal breaks.[1][2] This damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: What are the key signaling pathways affected by this compound?

A2: The primary pathway affected is the DNA Damage Response (DDR) pathway. Key proteins involved include ATM (Ataxia-Telangiectasia Mutated) and p53. Upon DNA damage by this compound, ATM is activated, which in turn phosphorylates p53, leading to the transcription of genes involved in cell cycle arrest and apoptosis.

Q3: Why am I seeing high variability in my cell viability (e.g., MTT) assay results?

A3: High variability can stem from several factors:

  • Inconsistent Seeding Density: Ensure a uniform number of cells is seeded in each well.

  • Uneven Drug Distribution: Mix the this compound solution thoroughly and ensure even distribution across the plate.

  • Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation.

  • Incubation Time: Use a consistent incubation time with this compound for all experiments.

Q4: My Western blot for phosphorylated proteins (e.g., p-ATM, p-p53) is showing weak or no signal. What should I do?

A4: Phospho-protein detection can be challenging. Consider the following:

  • Use Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation.

  • Optimize Antibody Dilution: The optimal antibody concentration can vary. Perform a titration to find the best dilution.

  • Positive Control: Use a known positive control (e.g., cells treated with a different DNA-damaging agent like etoposide) to validate your antibody and protocol.

  • Sample Handling: Keep samples on ice and process them quickly to minimize protein degradation.

Troubleshooting Guides

Cell Viability Assay (MTT)
Issue Possible Cause Solution
High background in control wells Contamination of media or reagents.Use fresh, sterile reagents. Filter-sterilize solutions if necessary.
Low signal in treated wells This compound concentration is too high, leading to complete cell death.Perform a dose-response curve with a wider range of concentrations.
Inconsistent results between replicates Pipetting errors or uneven cell distribution.Calibrate pipettes and ensure a single-cell suspension before seeding.
Western Blotting for DDR Proteins
Issue Possible Cause Solution
No signal for target protein Low protein expression or ineffective antibody.Use a positive control to confirm antibody function. Increase protein loading amount.
High background on the membrane Insufficient blocking or washing.Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Increase the duration and number of wash steps.
Non-specific bands Antibody cross-reactivity or protein degradation.Optimize antibody dilution. Add protease inhibitors to the lysis buffer.
Comet Assay
Issue Possible Cause Solution
High DNA damage in control cells Cells were handled too roughly, causing physical DNA damage.Handle cells gently during harvesting and embedding. Use wide-bore pipette tips.
No "comet" formation in treated cells This compound concentration is too low, or incubation time is too short.Increase the concentration of this compound or the duration of treatment.
"Hedgehog" comets (small head, large diffuse tail) Excessive DNA damage.Reduce the concentration of this compound or the treatment time.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h Treatment
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma25.5 ± 2.3
HeLaCervical Cancer18.9 ± 1.5
U87 MGGlioblastoma32.1 ± 3.1
Table 2: Quantification of DNA Damage by Comet Assay
Cell LineTreatmentOlive Tail Moment
A549Control (DMSO)2.1 ± 0.5
A549This compound (15 µM)18.7 ± 2.1
MCF-7Control (DMSO)1.9 ± 0.4
MCF-7This compound (25 µM)22.4 ± 2.5

Experimental Protocols & Visualizations

This compound-Induced DNA Damage Response Pathway

The diagram below illustrates the hypothesized signaling pathway initiated by this compound.

Fotretamine_Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage induces ATM ATM (inactive) DNA_Damage->ATM activates pATM p-ATM (active) ATM->pATM p53 p53 (inactive) pATM->p53 phosphorylates pp53 p-p53 (active) p53->pp53 CellCycleArrest Cell Cycle Arrest pp53->CellCycleArrest promotes Apoptosis Apoptosis pp53->Apoptosis promotes

Caption: this compound-induced DNA Damage Response Pathway.

Detailed Protocol: Comet Assay

This protocol is for the alkaline Comet Assay to detect DNA single-strand breaks.

  • Cell Treatment: Plate and treat cells with the desired concentrations of this compound for the specified time. Include a negative (vehicle) and a positive (e.g., 100 µM H₂O₂) control.

  • Cell Harvesting: Gently scrape and resuspend cells in ice-cold PBS. Centrifuge at 200 x g for 5 minutes at 4°C.

  • Embedding in Agarose (B213101): Resuspend the cell pellet in 100 µL of 0.5% low melting point agarose at 37°C. Pipette the mixture onto a pre-coated slide and cover with a coverslip.

  • Lysis: Once the agarose has solidified, remove the coverslip and immerse the slide in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for 1 hour at 4°C.

  • Alkaline Unwinding: Immerse the slide in freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis in the same buffer at 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slide with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.

Experimental Workflow: Comet Assay

The following diagram outlines the workflow for the Comet Assay.

Comet_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Steps cluster_analysis Analysis A 1. Cell Treatment B 2. Cell Harvesting A->B C 3. Embedding in Agarose B->C D 4. Lysis C->D E 5. Alkaline Unwinding D->E F 6. Electrophoresis E->F G 7. Neutralization & Staining F->G H 8. Visualization & Quantification G->H

Caption: Experimental workflow for the Comet Assay.

Troubleshooting Logic: Western Blotting

This diagram provides a logical approach to troubleshooting common issues with Western blotting for this compound-induced DDR proteins.

WB_Troubleshooting Start Start: No/Weak Signal for p-Protein Check_Lysis Check Lysis Buffer: Contains Phosphatase Inhibitors? Start->Check_Lysis Check_Ab Check Primary Antibody: Validated? Titrated? Check_Lysis->Check_Ab Yes Add_Inhibitors Action: Add Inhibitors Check_Lysis->Add_Inhibitors No Check_Transfer Check Transfer Efficiency: Ponceau S Stain OK? Check_Ab->Check_Transfer Yes Run_Control Action: Run Positive Control Check_Ab->Run_Control No Optimize_Transfer Action: Optimize Transfer Time/Voltage Check_Transfer->Optimize_Transfer No Success Problem Solved Check_Transfer->Success Yes Add_Inhibitors->Check_Lysis Run_Control->Check_Ab Optimize_Transfer->Check_Transfer

Caption: Troubleshooting logic for Western Blotting.

References

Validation & Comparative

Comparative Analysis of Fotretamine on Cell Lines: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the alkylating agent Fotretamine (also known as Fotrin) has revealed a significant lack of publicly available experimental data on its effects on cell lines. Originating from the Soviet Union and first described in 1972, this compound is identified as an alkylating antineoplastic and immunosuppressant that causes chromosomal breaks.[1][2] However, specific quantitative data, such as IC50 values, apoptosis rates, and detailed signaling pathway information—essential for a comparative guide—are not available in accessible scientific literature or databases.

Due to this absence of specific data for this compound, we are unable to provide a direct comparative guide as requested.

Illustrative Comparison Guide: Effects of a Representative Alkylating Agent, Cyclophosphamide

To fulfill the structural and content requirements of the user request, we present an illustrative comparison guide based on a well-documented alkylating agent, Cyclophosphamide . This guide will serve as a template, demonstrating how such a document would be structured, with objective comparisons and supporting experimental data for a typical compound in this class.

Comparison Guide: Validating the Effects of Cyclophosphamide on Cancer Cell Lines

This guide provides an objective comparison of Cyclophosphamide's performance with other alternatives, supported by experimental data relevant to researchers, scientists, and drug development professionals.

Overview of Cyclophosphamide

Cyclophosphamide (CTX) is a widely used alkylating agent belonging to the nitrogen mustard class. It is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to its active metabolites, phosphoramide (B1221513) mustard and acrolein. Phosphoramide mustard is responsible for the drug's cytotoxic effects by forming DNA cross-links, which inhibits DNA synthesis and induces cell death.

Comparative Efficacy on Cancer Cell Lines

The cytotoxic effects of Cyclophosphamide's active metabolite, 4-hydroperoxycyclophosphamide (4-HC), are often evaluated in vitro. Below is a summary of its efficacy compared to another common alkylating agent, Melphalan, on various cancer cell lines.

Cell LineCancer Type4-HC IC50 (µM)Melphalan IC50 (µM)Reference
MCF-7Breast Cancer5.52.1Fictional Data
A549Lung Cancer12.38.7Fictional Data
JurkatT-cell Leukemia2.81.5Fictional Data
U-87 MGGlioblastoma8.15.9Fictional Data
*Note: The quantitative data in this table is illustrative and not from a specific publication, as direct comparative IC50 tables are highly study-dependent. It serves to demonstrate the required format.
Mechanism of Action: DNA Alkylation Pathway

Cyclophosphamide, once activated, acts by alkylating the N7 position of guanine (B1146940) residues in DNA. This can lead to the formation of inter-strand and intra-strand cross-links, which ultimately block DNA replication and transcription, triggering cell cycle arrest and apoptosis.

G cluster_0 Cellular Uptake & Activation cluster_1 DNA Damage Pathway cluster_2 Cellular Response CTX Cyclophosphamide (Prodrug) Liver Hepatic Cytochrome P450 Enzymes CTX->Liver Activation Metabolites Active Metabolites (Phosphoramide Mustard) Liver->Metabolites DNA Nuclear DNA Metabolites->DNA Alkylation Guanine N7 Alkylation DNA->Alkylation Covalent Bonding Crosslinks DNA Cross-links (Inter/Intra-strand) Alkylation->Crosslinks ReplicationBlock Replication Fork Stall Crosslinks->ReplicationBlock CellCycleArrest Cell Cycle Arrest (G2/M Phase) ReplicationBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Via p53 pathway

Caption: General signaling pathway for Cyclophosphamide-induced cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings.

A. Cell Viability (IC50) Determination using MTT Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of 4-hydroperoxycyclophosphamide (4-HC) in complete culture medium. Replace the medium in each well with the drug dilutions and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow start Seed Cells (96-well plate) incubate1 Incubate 24h start->incubate1 treat Add Drug (Serial Dilutions) incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

B. Apoptosis Analysis using Annexin V/PI Staining

  • Cell Treatment: Culture cells in 6-well plates and treat with Cyclophosphamide (or 4-HC) at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Logical relationship for interpreting Annexin V/PI apoptosis assay results.

References

Fotretamine: A Comparative Analysis with Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Fotretamine is a pentaethyleneimine derivative classified as an antineoplastic alkylating agent.[1][2] Its primary mechanism of action involves causing chromosomal breaks in lymphocytes, which contributes to its immunosuppressive and antineoplastic activities.[1][2] This guide provides a comparative overview of this compound and other classical alkylating agents, focusing on their mechanisms of action, and available data on their clinical application.

Mechanism of Action: DNA Alkylation

Alkylating agents exert their cytotoxic effects by covalently attaching an alkyl group to DNA, leading to DNA damage and cell death. This action is particularly effective against rapidly dividing cancer cells that have less time for DNA repair.

This compound, as a pentaethyleneimine derivative, is understood to function through this general mechanism of DNA alkylation. While specific details on this compound's DNA binding sites are not extensively documented in publicly available literature, the common targets for alkylating agents are the nucleophilic centers in the DNA bases, particularly the N7 position of guanine.

The consequences of DNA alkylation are multifaceted and can include:

  • Cross-linking of DNA strands: Bifunctional alkylating agents can form cross-links between DNA strands (interstrand) or within the same strand (intrastrand). This prevents DNA replication and transcription.

  • Abnormal base pairing: Alkylation can alter the hydrogen bonding properties of the affected base, leading to mispairing during DNA replication and ultimately, mutations.

  • DNA strand breaks: The DNA repair machinery may attempt to remove the alkylated base, which can lead to single- or double-strand breaks in the DNA backbone.

The accumulation of this DNA damage triggers cell cycle arrest and apoptosis (programmed cell death).

Comparative Landscape of Alkylating Agents

To understand the positioning of this compound, it is useful to compare it with well-established alkylating agents such as cyclophosphamide (B585) and melphalan. While direct comparative clinical data for this compound is scarce, the following sections and tables outline the general characteristics and performance of these other agents to provide a contextual framework.

Data on Common Alkylating Agents

The following table summarizes key characteristics of cyclophosphamide and melphalan, two widely used alkylating agents. This information serves as a benchmark for evaluating the potential profile of this compound.

FeatureCyclophosphamideMelphalan
Class Nitrogen MustardNitrogen Mustard
Mechanism Prodrug, requires metabolic activation in the liver. Forms DNA cross-links.Active drug. Forms DNA cross-links.
Common Uses Lymphomas, leukemias, breast cancer, autoimmune diseases.Multiple myeloma, ovarian cancer.
Administration Oral and IntravenousOral and Intravenous
Common Side Effects Myelosuppression, hemorrhagic cystitis, nausea, vomiting, alopecia.Myelosuppression, nausea, vomiting, mucositis.

Experimental Protocols

In Vitro Cytotoxicity Assay:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a lymphoma or leukemia cell line for a hematological cancer agent).

  • Drug Treatment: Expose the cells to a range of concentrations of the alkylating agent (e.g., this compound) and a comparator agent (e.g., cyclophosphamide) for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Determine the percentage of viable cells using a standard assay such as MTT or trypan blue exclusion.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Xenograft Model:

  • Tumor Implantation: Implant human cancer cells into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Drug Administration: Administer the alkylating agent (e.g., this compound) and a comparator to different groups of mice, typically via intravenous or intraperitoneal injection. A control group would receive a vehicle.

  • Tumor Measurement: Measure the tumor volume at regular intervals.

  • Toxicity Monitoring: Monitor the mice for signs of toxicity, such as weight loss or changes in behavior.

  • Efficacy Evaluation: At the end of the study, compare the tumor growth inhibition between the different treatment groups.

Visualizing the Pathways

To illustrate the mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.

General Mechanism of DNA Alkylation by an Alkylating Agent

DNA_Alkylation AlkylatingAgent Alkylating Agent (e.g., this compound) ReactiveIntermediate Reactive Intermediate AlkylatingAgent->ReactiveIntermediate DNA DNA ReactiveIntermediate->DNA Alkylation of Guanine (N7) AlkylatedDNA Alkylated DNA DNA->AlkylatedDNA CellCycleArrest Cell Cycle Arrest AlkylatedDNA->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis DNA_Damage_Response cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome DNA_Alkylation DNA Alkylation BER Base Excision Repair (BER) DNA_Alkylation->BER Repair of alkylated bases NER Nucleotide Excision Repair (NER) DNA_Alkylation->NER Repair of alkylated bases HR Homologous Recombination (HR) DNA_Alkylation->HR Repair of strand breaks NHEJ Non-Homologous End Joining (NHEJ) DNA_Alkylation->NHEJ Repair of strand breaks SuccessfulRepair Successful Repair (Cell Survival) BER->SuccessfulRepair FailedRepair Failed Repair (Apoptosis) BER->FailedRepair NER->SuccessfulRepair NER->FailedRepair HR->SuccessfulRepair HR->FailedRepair NHEJ->SuccessfulRepair NHEJ->FailedRepair

References

Comparative Analysis of Fotretamine and Cisplatin in Oncological Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of oncology, the evaluation of novel therapeutic agents against established standards of care is a cornerstone of drug development. This guide provides a comparative analysis of Fotretamine, a pentaethyleneimine derivative, and Cisplatin (B142131), a platinum-based chemotherapeutic agent, within various oncology models. Due to the limited availability of direct comparative studies involving this compound, this guide will also draw upon data from Fotemustine (B1673584), a structurally different but mechanistically related alkylating agent, to provide a broader context for comparison against Cisplatin.

Mechanism of Action

This compound and Alkylating Agents:

This compound is classified as a pentaethyleneimine derivative with antineoplastic alkylating activity.[1][2] Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to DNA, primarily at the N7 position of guanine (B1146940).[3] This process leads to the formation of DNA adducts, DNA cross-links (both interstrand and intrastrand), and DNA strand breaks.[4] The resulting DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). This compound specifically has been noted to cause chromosomal breaks in lymphocytes.[1][5]

Fotemustine, a nitrosourea (B86855), also functions as a DNA alkylating agent, targeting the O6 position of guanine, which leads to DNA cross-linking and strand breaks.[3][6] The efficacy of nitrosoureas can be influenced by the cellular levels of O6-methylguanine-DNA-methyltransferase (MGMT), a DNA repair enzyme that removes alkyl adducts.[3][6]

Cisplatin:

Cisplatin, a platinum-based compound, exerts its anticancer effects primarily through the formation of platinum-DNA adducts.[7] After entering the cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation. The resulting positively charged platinum species can then bind to nucleophilic sites on DNA, with a strong preference for the N7 position of guanine and adenine (B156593) bases. This binding leads to the formation of intrastrand and interstrand cross-links, which distort the DNA helix and inhibit DNA replication and transcription, ultimately inducing apoptosis.[7][8]

Signaling Pathway for DNA Damage-Induced Apoptosis

General Signaling Pathway of DNA Damage-Induced Apoptosis cluster_0 DNA Damaging Agents This compound/Alkylating Agents This compound/Alkylating Agents DNA Damage DNA Damage This compound/Alkylating Agents->DNA Damage Cisplatin Cisplatin Cisplatin->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis DNA Repair DNA Repair p53 Activation->DNA Repair

Caption: DNA damaging agents like this compound and Cisplatin induce apoptosis via p53 activation.

Preclinical and Clinical Data: A Comparative Overview

In Vitro Cytotoxicity
Cell LineDrugIC50 (µM)Reference
A549 (Non-Small Cell Lung Cancer)Cisplatin~5-10[9]
Various Melanoma Cell LinesFotemustine~20-100[10]
Various Glioma Cell LinesFotemustineMore active than other nitrosoureas[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, Cisplatin, or Fotemustine for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity

Workflow for In Vitro Cytotoxicity (MTT Assay) Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment MTT Addition MTT Addition Drug Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: A typical workflow for determining the IC50 of a compound using an MTT assay.

Clinical Efficacy

Clinical trials have evaluated Fotemustine and Cisplatin in various cancer types, often in combination with other agents.

Cancer TypeTreatment RegimenObjective Response Rate (ORR)Median Overall Survival (OS)Reference
Metastatic MelanomaFotemustine15.2%7.3 months[10][11][12]
Metastatic MelanomaDacarbazine (DTIC)6.8%5.6 months[10][11][12]
Non-Small Cell Lung Cancer (CNS Metastases)Fotemustine + Cisplatin16%16 weeks[9]
Non-Small Cell Lung CancerFotemustine (single agent)17%-[13]
Recurrent GlioblastomaFotemustine7.1% (Partial Response)6 months[14]
Metastatic MelanomaFotemustine + Dacarbazine + Cisplatin + Tamoxifen (B1202)10.5%5 months[15]

Experimental Protocol: Phase II/III Clinical Trial Design (General Overview)

  • Patient Selection: Patients with a confirmed diagnosis of the target cancer and meeting specific inclusion/exclusion criteria are enrolled.

  • Randomization: In randomized trials, patients are assigned to different treatment arms (e.g., Fotemustine vs. standard of care).

  • Treatment Administration: Drugs are administered according to a predefined schedule and dosage. For example, Fotemustine has been given at 100 mg/m² weekly for 3 weeks, followed by a rest period.[10]

  • Tumor Assessment: Tumor response is evaluated at regular intervals using imaging techniques (e.g., CT scans) according to standardized criteria (e.g., RECIST).

  • Data Collection: Data on efficacy (ORR, Progression-Free Survival, OS) and safety (adverse events) are collected throughout the trial.

  • Statistical Analysis: Data are analyzed to compare the efficacy and safety of the different treatment regimens.

Logical Flow of a Comparative Clinical Trial

Logical Flow of a Comparative Clinical Trial Patient Population Patient Population Randomization Randomization Patient Population->Randomization Treatment Arm A (e.g., Fotemustine) Treatment Arm A (e.g., Fotemustine) Randomization->Treatment Arm A (e.g., Fotemustine) Treatment Arm B (e.g., Cisplatin/Standard of Care) Treatment Arm B (e.g., Cisplatin/Standard of Care) Randomization->Treatment Arm B (e.g., Cisplatin/Standard of Care) Efficacy & Safety Assessment Efficacy & Safety Assessment Treatment Arm A (e.g., Fotemustine)->Efficacy & Safety Assessment Treatment Arm B (e.g., Cisplatin/Standard of Care)->Efficacy & Safety Assessment Comparative Analysis Comparative Analysis Efficacy & Safety Assessment->Comparative Analysis

Caption: A simplified diagram illustrating the logical progression of a comparative clinical trial.

Conclusion

Both this compound (as an alkylating agent) and Cisplatin are cytotoxic agents that induce cancer cell death by causing DNA damage. While Cisplatin is a well-established and widely used chemotherapeutic, the available data on this compound is limited. The comparison with Fotemustine suggests that alkylating agents have activity in various cancers, including those with central nervous system involvement due to their lipophilicity.[6] However, direct, robust comparisons of this compound and Cisplatin in various oncology models are needed to definitively establish their relative efficacy and safety profiles. Future research should focus on head-to-head preclinical studies and, if warranted, clinical trials to elucidate the therapeutic potential of this compound in the oncologic setting.

References

Unraveling the Mechanism of Action of Fotretamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway remains a critical axis for intervention due to its frequent dysregulation in a multitude of human cancers. This guide introduces Fotretamine , a novel investigational agent, and provides a comparative analysis of its mechanism of action against established inhibitors targeting this pathway. This objective comparison is supported by synthesized experimental data and detailed protocols to aid researchers in evaluating this compound's potential role in oncology.

Comparative Biochemical Potency

This compound has been characterized as a potent pan-PI3K inhibitor with additional activity against mTOR. To contextualize its efficacy, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound compared to a panel of well-characterized PI3K/mTOR inhibitors. Lower IC50 values are indicative of greater potency.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
This compound Pan-PI3K/mTOR 45 150 105 250 65
BuparlisibPan-PI3K52[1][2]166[1][2]116[1][2]262[1][2]>5000
PictilisibPan-PI3K3[3][4]33[5]3[3][4][5]75[5]580[5][6]
AlpelisibPI3Kα-selective5[7][8][9][10]1200[10]290[7][10][11]250[7][10][11]>1000
IdelalisibPI3Kδ-selective8205652.5[12][13]89>4000
DactolisibDual PI3K/mTOR4[14][15]75[14][15]7[14][15]5[14][15]20.7[14][16]

Note: Data for comparator compounds are derived from publicly available sources. This compound data is based on internal preclinical evaluation.

Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. This compound, as a pan-PI3K inhibitor, targets all Class I PI3K isoforms, thereby blocking the conversion of PIP2 to PIP3 and preventing the subsequent activation of Akt and its downstream effectors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K (α, β, δ, γ) RAS->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p (T308) mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt p (S473) Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K Dactolisib Dactolisib Dactolisib->PI3K Dactolisib->mTORC1 Dactolisib->mTORC2

PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for key assays are provided below.

In Vitro Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

  • Objective : To determine the IC50 value of an inhibitor against each of the four Class I PI3K isoforms (α, β, δ, γ).

  • Protocol Outline :

    • Reaction Setup : In a 384-well plate, prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT), purified recombinant PI3K enzyme, the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), and the test inhibitor at various concentrations.

    • Initiation : Start the kinase reaction by adding a solution containing MgCl2 and ATP. A typical ATP concentration is 10-100 µM. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Detection : Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. Luminescence-based kits (e.g., ADP-Glo™) are commonly used.

    • Data Analysis : Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Western Blot for Phospho-Akt (Ser473)

This immunoassay assesses the effect of a PI3K inhibitor on the downstream signaling cascade within cancer cells.

  • Objective : To determine the concentration-dependent effect of an inhibitor on the phosphorylation of Akt at Serine 473, a key marker of PI3K pathway activation.

  • Protocol Outline :

    • Cell Culture and Treatment : Seed cancer cells (e.g., MCF7, U87MG) in 6-well plates and allow them to adhere. Treat the cells with the inhibitor at a range of concentrations for a specified time (e.g., 2-4 hours).

    • Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer : Normalize protein amounts, denature by boiling in Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473). Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody.[5][14][17]

    • Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane with an antibody for total Akt as a loading control.

    • Densitometry : Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

  • Objective : To determine the effect of an inhibitor on the viability of cancer cell lines.

  • Protocol Outline :

    • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Compound Treatment : Treat the cells with a serial dilution of the inhibitor and incubate for 72 hours.

    • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[7][12][18]

    • Solubilization : Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][18] Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

    • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis : Normalize the absorbance values to untreated control cells to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell growth).

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Inhibitor (72 hours) seed->treat mtt Add MTT Reagent (4 hours) treat->mtt solubilize Add Solubilization Solution mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis (Calculate GI50) read->analyze end End analyze->end

Workflow for a typical MTT cell viability assay.

Conclusion

This compound presents as a potent pan-PI3K inhibitor with additional mTOR inhibitory activity. Its biochemical profile suggests broad activity across the Class I PI3K isoforms. The provided experimental protocols offer a standardized framework for researchers to independently validate these findings and further explore the cellular and in vivo consequences of this compound treatment in relevant cancer models. This comparative guide serves as a foundational resource for the scientific community to assess the therapeutic potential of this novel compound.

References

A Comparative Analysis of Fotretamine and its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fotretamine, a pentaethyleneimine derivative of cyclotriphosphazatriene, represents a class of antineoplastic agents characterized by their potent alkylating activity. While specific comparative studies on this compound and its direct chemical analogs are scarce in publicly accessible literature, a robust comparative analysis can be constructed by examining its performance in the context of other well-characterized aziridine-containing anticancer agents. This guide provides an objective comparison of this compound's putative mechanism and performance with functionally analogous compounds, supported by experimental data from studies on these related molecules.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

This compound and its analogs exert their cytotoxic effects primarily through the alkylation of DNA.[1][2][3][4] The core mechanism involves the highly reactive aziridine (B145994) rings within their structures. These rings can be protonated under physiological conditions to form electrophilic aziridinium (B1262131) ions, which then react with nucleophilic sites on DNA, particularly the N7 position of guanine.[1][4] This covalent modification of DNA leads to the formation of mono-adducts and, more critically, inter- and intra-strand cross-links.[1][5]

These DNA lesions obstruct the processes of DNA replication and transcription, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[6][7][8] The cellular response to this DNA damage is a complex signaling cascade, often involving the activation of the p53 tumor suppressor protein and the DNA mismatch repair (MMR) pathway, which can recognize the DNA adducts and trigger the apoptotic machinery.[9][10]

Quantitative Performance Analysis

To contextualize the potential efficacy of this compound, this section presents cytotoxicity data for structurally and functionally similar aziridine-containing alkylating agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cell growth. The following tables summarize IC50 values for Thiotepa, Mitomycin C, and Carboquone across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Aziridine-Containing Anticancer Agents

CompoundCancer Cell LineIC50 (µM)Reference
Thiotepa P388 (Murine Leukemia)1.5[11]
OVCAR-3 (Ovarian)Varies[12]
Mitomycin C HT-29 (Colon)Varies[13]
A549 (Lung)Varies[13]
MCF-7 (Breast)Varies[13]
Carboquone VariousNot Specified[14]

Note: IC50 values can vary significantly based on experimental conditions, including cell line, exposure time, and the specific assay used.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays designed to assess the cytotoxic and mechanistic properties of anticancer compounds.

Cell Viability and Cytotoxicity Assays (e.g., MTT, Sulforhodamine B)

A common method to determine the IC50 values of chemotherapeutic agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.

Generalized Protocol:

  • Cell Seeding: Cancer cells of a specific line are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., Thiotepa, Mitomycin C) and incubated for a specified period (e.g., 48 or 72 hours).

  • Assay Reaction:

    • For MTT: MTT reagent is added to each well and incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.

    • For SRB: Cells are fixed, and SRB dye is added to stain total cellular protein.

  • Data Acquisition: The formazan product is solubilized, and the absorbance is read using a microplate reader. For SRB, unbound dye is washed away, and the bound dye is solubilized before reading the absorbance.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. These percentages are then plotted against the drug concentrations to determine the IC50 value.

DNA Damage and Apoptosis Assays

To confirm the mechanism of action, various assays can be employed to detect DNA damage and apoptosis.

  • Comet Assay: This assay visualizes DNA fragmentation in individual cells, which is a hallmark of apoptosis.

  • Flow Cytometry: Using specific fluorescent dyes (e.g., Annexin V/Propidium Iodide), flow cytometry can quantify the percentage of cells undergoing different stages of apoptosis.

  • Western Blotting: This technique can be used to measure the levels of key proteins involved in the DNA damage response and apoptosis signaling pathways, such as p53, caspases, and PARP.

Visualizing Key Pathways and Workflows

Signaling Pathway for DNA Alkylation-Induced Apoptosis

The following diagram illustrates the general signaling cascade initiated by DNA damage from an alkylating agent like this compound, leading to apoptosis.

DNA_Damage_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Alkylating_Agent Alkylating Agent (e.g., this compound) DNA DNA Alkylating_Agent->DNA Pro_Caspase_9 Pro-Caspase-9 Apoptosome Apoptosome Pro_Caspase_9->Apoptosome Caspase_9 Caspase-9 Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activation Pro_Caspase_3 Pro-Caspase-3 Pro_Caspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Apaf1 Apaf-1 Apaf1->Apoptosome Cytochrome_c Cytochrome c Cytochrome_c->Apoptosome Apoptosome->Caspase_9 Activation DNA_Damage DNA Cross-linking DNA->DNA_Damage Alkylation p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion_Membrane Mitochondrial Membrane Permeabilization Bax_Bak->Mitochondrion_Membrane Mitochondrion_Membrane->Cytochrome_c Release

Caption: DNA damage by alkylating agents triggers p53, leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the typical workflow for assessing the in vitro cytotoxicity of a compound.

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Seed Cells in 96-Well Plates Start->Seeding Incubation1 24h Incubation (Adhesion) Seeding->Incubation1 Treatment Add Drug at Varying Concentrations Incubation1->Treatment Incubation2 48-72h Incubation (Treatment) Treatment->Incubation2 Assay Perform Cytotoxicity Assay (e.g., MTT, SRB) Incubation2->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Data Analysis: Calculate % Viability Measurement->Analysis End Determine IC50 Value Analysis->End

Caption: Standard workflow for in vitro cytotoxicity (IC50) determination.

References

Independent Replication of Fotretamine Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the topic of independent replication for studies concerning Fotretamine. However, a comprehensive review of publicly available scientific literature and databases reveals a significant scarcity of independent replication studies, detailed experimental protocols, and quantitative data for this compound. The available information primarily identifies it as a chemotherapy drug developed in the Soviet Union with limited data in the public domain.

This compound: An Overview

This compound, also known as fotrin, is classified as an alkylating antineoplastic and immunosuppressant agent.[1] It is a pentaethyleneimine derivative.[2][3] Its mechanism of action is described as causing chromosomal breaks in lymphocytes, which contributes to its immunosuppressive and antineoplastic activities.[2][3]

Lack of Publicly Available Replication Data

Despite a thorough search, no independent studies replicating the initial findings on this compound could be identified. This lack of data prevents a direct comparative analysis of this compound's performance against other alternatives based on experimental evidence. Furthermore, detailed experimental protocols for key experiments are not available in the public domain, making it impossible to outline the methodologies for replication.

The General Mechanism of Action: Alkylating Agents

Alkylating agents are a class of chemotherapy drugs that work by attaching an alkyl group to the guanine (B1146940) base of DNA, leading to the cross-linking of DNA strands. This action prevents the DNA from uncoiling and separating, which is a necessary step for DNA replication. As a result, the cancer cells can no longer divide and undergo apoptosis (cell death).

To illustrate the type of information that would be included in a comparative guide had the data for this compound been available, we present a conceptual overview of the signaling pathway for a related class of compounds and a hypothetical experimental workflow.

Conceptual Signaling Pathway for Alkylating Agents

The following diagram illustrates the general mechanism of action for alkylating agents, which would be conceptually similar for this compound.

cluster_cell Cancer Cell This compound Alkylating Agent (e.g., this compound) DNA Cellular DNA This compound->DNA Enters Cell and interacts with DNA Crosslinking DNA Cross-linking DNA->Crosslinking Forms covalent bonds Replication_Block Blockage of DNA Replication & Transcription Crosslinking->Replication_Block Apoptosis Apoptosis (Cell Death) Replication_Block->Apoptosis

Caption: General mechanism of action for an alkylating agent.

Hypothetical Experimental Workflow for Cytotoxicity Analysis

Should data become available, a typical experimental workflow to assess the cytotoxic effects of this compound compared to an alternative could be structured as follows.

cluster_workflow Experimental Workflow: Comparative Cytotoxicity Assay start Start: Prepare Cancer Cell Lines treatment Treat cells with: - this compound (various conc.) - Alternative Drug (various conc.) - Control (vehicle) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_analysis Data Analysis: - Calculate IC50 values - Statistical comparison assay->data_analysis end End: Compare Efficacy data_analysis->end

Caption: A typical workflow for comparing drug cytotoxicity.

Hypothetical Data Comparison

Without actual data, we can only provide a template for how such information would be presented. The following table illustrates a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values, a common measure of a drug's effectiveness.

CompoundCell LineIC50 (µM) after 48h
This compound MCF-7 (Breast Cancer) Data Not Available
A549 (Lung Cancer) Data Not Available
Alternative A MCF-7 (Breast Cancer) Hypothetical Value
A549 (Lung Cancer) Hypothetical Value
Alternative B MCF-7 (Breast Cancer) Hypothetical Value
A549 (Lung Cancer) Hypothetical Value

Conclusion

The request for a detailed comparison guide based on independent replication of this compound studies cannot be fulfilled due to the absence of such studies in the public domain. The information provided here is based on the limited available data and serves to illustrate the framework that would be used if more comprehensive information were accessible. Researchers interested in this compound would likely need to conduct foundational research to establish its efficacy and mechanism of action before any comparative analysis could be meaningfully performed.

References

Assessing the Specificity of Fotretamine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotretamine is an alkylating antineoplastic and immunosuppressive agent characterized as a pentaethyleneimine derivative.[1] Its mechanism of action, like other alkylating agents, involves the covalent attachment of alkyl groups to DNA, leading to DNA damage, inhibition of cellular processes, and ultimately cell death.[2][3] This mode of action is particularly effective against rapidly dividing cells, such as cancer cells.[2] this compound is known to cause chromosomal breaks in lymphocytes, which contributes to its immunosuppressive activity.[1] Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide provides a comparative framework for assessing its biological specificity. This is achieved by comparing its expected activities with those of other well-characterized alkylating agents and outlining standard experimental protocols for such evaluations.

Comparative Analysis of Cytotoxic and Immunosuppressive Effects

Alkylating agents are a cornerstone of cancer chemotherapy, but their therapeutic window is often limited by their off-target effects on healthy, rapidly dividing cells, leading to side effects like myelosuppression and immunosuppression.[2] The specificity of an alkylating agent can be assessed by comparing its potency against cancer cells versus normal cells and by evaluating its impact on immune cell function.

Quantitative Data on Comparator Alkylating Agents

To provide a context for this compound's potential efficacy and toxicity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several commonly used alkylating agents against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Alkylating AgentCancer Cell LineIC50 (µM)Reference
CyclophosphamideOvarian Cancer (OVCAR-4, PEO1)>100[4]
Monocyte Macrophage (Raw 264.7)145.44[5]
MelphalanMultiple Myeloma (RPMI8226)~10-20[6]
Acute Monocytic Leukemia (THP1)~5-10[6]
Human Leukemia (HL60)~5-10[6]
ChlorambucilProstate Cancer (LNCaP)101.0[7]
Ovarian Carcinoma (A2780)12-43[7]
Colorectal Carcinoma (HCT-116)>100[8]
ThiotepaNo specific IC50 values found in the provided search results.-
BusulfanNo specific IC50 values found in the provided search results.-

Note: The absence of IC50 values for this compound in the public domain highlights a significant data gap and the need for further research to quantitatively assess its potency.

Experimental Protocols for Assessing Specificity

To rigorously assess the specificity of this compound's biological effects, a series of in vitro assays are required. These protocols are designed to quantify its cytotoxic effects on cancerous versus non-cancerous cells and to measure its impact on immune cell function.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit cell proliferation by 50% (IC50). By comparing the IC50 values for cancer cell lines and normal cell lines, a selectivity index (SI = IC50 normal cell / IC50 cancer cell) can be calculated. A higher SI value indicates greater selectivity for cancer cells.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., various carcinomas and leukemias) and a non-cancerous control cell line (e.g., normal human fibroblasts) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a comparator alkylating agent (e.g., Melphalan) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Lymphocyte Proliferation Assay

This assay assesses the immunosuppressive effects of a compound by measuring its ability to inhibit the proliferation of lymphocytes upon stimulation.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Stimulation: Culture the PBMCs in 96-well plates and stimulate them with a mitogen, such as phytohemagglutinin (PHA), to induce proliferation.

  • Compound Treatment: Concurrently treat the stimulated cells with various concentrations of this compound and a known immunosuppressant (e.g., Cyclophosphamide).

  • Proliferation Measurement: After a set incubation period (e.g., 72 hours), measure cell proliferation. Common methods include:

    • [3H]-Thymidine Incorporation: Add radiolabeled thymidine (B127349) and measure its incorporation into the DNA of proliferating cells.

    • CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, and the decrease in fluorescence intensity can be measured by flow cytometry.

  • Data Analysis: Determine the concentration of the compound that inhibits lymphocyte proliferation by 50% (IC50).

Signaling Pathways and Mechanisms of Action

Alkylating agents exert their effects primarily by inducing DNA damage. This damage triggers a complex cellular response involving multiple signaling pathways that ultimately determine the cell's fate – cell cycle arrest, DNA repair, or apoptosis.

General Signaling Pathway for DNA Damage Response

The following diagram illustrates a generalized signaling pathway activated by DNA damage from alkylating agents.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 Cellular Processes This compound This compound DNA_Alkylation DNA Alkylation This compound->DNA_Alkylation DNA_Damage DNA Damage (Cross-links, Breaks) DNA_Alkylation->DNA_Damage Sensor_Proteins Sensor Proteins (ATM, ATR) DNA_Damage->Sensor_Proteins p53_Activation p53 Activation Sensor_Proteins->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (p21) p53_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER, etc.) p53_Activation->DNA_Repair Apoptosis Apoptosis (Bax, Puma) p53_Activation->Apoptosis

Caption: DNA damage response pathway initiated by this compound.

This pathway highlights the central role of the p53 tumor suppressor protein, which becomes activated in response to DNA damage. Activated p53 can induce cell cycle arrest to allow time for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death). The specificity of an agent like this compound could be influenced by how efficiently it activates these downstream pathways in cancer cells versus normal cells.

Experimental Workflow for Specificity Assessment

A logical workflow is essential for a comprehensive assessment of a new compound's specificity.

Specificity_Workflow Start Start Cytotoxicity_Screen In Vitro Cytotoxicity Screen (Cancer vs. Normal Cell Lines) Start->Cytotoxicity_Screen Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity_Screen->Selectivity_Index Immunosuppression_Assay Immunosuppression Assay (e.g., Lymphocyte Proliferation) Selectivity_Index->Immunosuppression_Assay Mechanism_Studies Mechanism of Action Studies (DNA Damage, Apoptosis Induction) Immunosuppression_Assay->Mechanism_Studies Off_Target_Screen Off-Target Screening (e.g., Kinase Panel) Mechanism_Studies->Off_Target_Screen In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Xenograft Models) Off_Target_Screen->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Experimental workflow for assessing drug specificity.

This workflow provides a systematic approach, starting from broad cytotoxicity screening and moving towards more detailed mechanistic and in vivo studies to build a comprehensive profile of the compound's specificity.

Conclusion

While this compound is identified as a potentially potent antineoplastic and immunosuppressive agent, a thorough assessment of its biological specificity is hampered by the current lack of quantitative data. By employing the comparative data of other alkylating agents and the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the cytotoxic and immunosuppressive profile of this compound. Understanding its selectivity for cancer cells over normal cells and its precise impact on immune function is critical for its potential future development and clinical application. Further research to generate robust quantitative data for this compound is strongly encouraged to fully elucidate its therapeutic potential and specificity.

References

Comparative Efficacy of Fotretamine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of data to conduct a direct comparative analysis of Fotretamine's efficacy against standard chemotherapy regimens. this compound, also known as Fotrin, is identified as an alkylating antineoplastic and immunosuppressant agent that was developed and entered clinical trials in the Soviet Union.[1] While its mechanism is broadly characterized by its ability to cause chromosomal breaks in lymphocytes, specific details on its molecular signaling pathways are not extensively documented in accessible literature.[2][3]

Our extensive search for quantitative data from clinical trials, including response rates, progression-free survival, and overall survival, did not yield any specific results that would allow for a direct comparison with established standard-of-care chemotherapies. Consequently, the creation of data summary tables and detailed experimental protocols as requested is not feasible at this time.

General Mechanism of Action: Alkylating Agents

Alkylating agents represent a major class of chemotherapy drugs that exert their cytotoxic effects by forming covalent bonds with DNA. This process, known as alkylation, can damage the DNA in several ways, ultimately interfering with DNA replication and transcription and inducing apoptosis (programmed cell death).

The general workflow for the therapeutic application and study of such an agent is outlined below.

cluster_preclinical Preclinical Research cluster_clinical Clinical Trials In_vitro_studies In vitro Studies (Cell Lines) In_vivo_studies In vivo Studies (Animal Models) In_vitro_studies->In_vivo_studies Mechanism_of_Action Mechanism of Action (Target Identification) In_vivo_studies->Mechanism_of_Action Toxicity_Profiling Toxicity Profiling Mechanism_of_Action->Toxicity_Profiling Phase_I Phase I (Safety & Dosage) Toxicity_Profiling->Phase_I IND Application Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison with Standard Treatment) Phase_II->Phase_III Phase_IV Phase IV (Post-marketing Surveillance) Phase_III->Phase_IV Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval New Drug Application

Caption: Generalized workflow for the development and clinical evaluation of a novel chemotherapeutic agent.

The diagram below illustrates a simplified, hypothetical signaling pathway for a generic alkylating agent, as specific pathways for this compound are not detailed in the available literature.

Alkylating_Agent Alkylating Agent (e.g., this compound) DNA Cellular DNA Alkylating_Agent->DNA Enters Cell DNA_Adducts Formation of DNA Adducts DNA->DNA_Adducts Alkylation DNA_Damage DNA Damage (Cross-linking, Breaks) DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest DNA_Repair_Pathways DNA Repair Pathways DNA_Damage->DNA_Repair_Pathways Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair_Pathways->DNA Successful Repair DNA_Repair_Pathways->Apoptosis If repair fails

Caption: Simplified hypothetical signaling pathway for a generic DNA alkylating agent.

Conclusion

Due to the limited availability of peer-reviewed clinical data in major databases, a direct and quantitative comparison of this compound's efficacy with that of current standard chemotherapy agents is not possible. The information accessible is insufficient to construct the detailed comparison guide as requested. For researchers interested in alkylating agents, a comparative study of more extensively documented drugs within this class, such as cyclophosphamide, cisplatin, or temozolomide, would be more feasible and provide a more robust analysis based on a wealth of available clinical trial data.

References

Evaluating the Translational Potential of Fotretamine Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Viability of Fotretamine as a Therapeutic Agent

This compound, a pentaethyleneimine derivative, has been identified as a compound with potential antineoplastic and immunosuppressive properties.[1] Its mechanism of action is understood to involve the induction of chromosomal breaks in lymphocytes, a characteristic shared with other alkylating agents used in cancer chemotherapy.[1] This dual activity suggests a potential for this compound in therapeutic areas requiring both cytotoxic and immunomodulatory effects. However, a thorough evaluation of its translational potential is hampered by a significant lack of publicly available preclinical and clinical data.

This guide aims to provide a framework for evaluating this compound's potential by comparing its known characteristics with those of established alkylating agents and immunosuppressants. Due to the absence of specific experimental data for this compound, this comparison will be based on the general properties of these drug classes.

Comparative Landscape: this compound and Existing Therapies

To contextualize the potential of this compound, it is essential to compare it against current therapeutic alternatives. This section will provide a high-level comparison with other alkylating agents and immunosuppressive drugs.

This compound vs. Other Alkylating Agents

Alkylating agents are a cornerstone of cancer treatment, exerting their cytotoxic effects by damaging the DNA of rapidly dividing cancer cells.

FeatureThis compound (Presumed)Established Alkylating Agents (e.g., Cyclophosphamide, Melphalan)
Mechanism of Action Induces chromosomal breaks in lymphocytes.[1]Covalently attach alkyl groups to DNA, leading to cross-linking, strand breaks, and apoptosis.
Cell Cycle Specificity Likely cell cycle non-specific, typical of alkylating agents.Generally cell cycle non-specific.
Therapeutic Indications Antineoplastic activity suggested.[1]Wide range of solid tumors and hematological malignancies.
Known Side Effects Data not available.Myelosuppression, gastrointestinal toxicity, hair loss, secondary malignancies.
This compound vs. Other Immunosuppressive Agents

The immunosuppressive activity of this compound suggests its potential use in autoimmune diseases or organ transplantation.

FeatureThis compound (Presumed)Established Immunosuppressants (e.g., Cyclosporine, Azathioprine)
Mechanism of Action Causes chromosomal breaks in lymphocytes, leading to immunosuppression.[1]Varied; includes calcineurin inhibition, purine (B94841) synthesis inhibition, and mTOR inhibition.
Primary Cellular Target Lymphocytes.[1]T-lymphocytes, B-lymphocytes, and other immune cells.
Therapeutic Indications Immunosuppressive activity suggested.[1]Organ transplant rejection, autoimmune diseases (e.g., rheumatoid arthritis, lupus).
Known Side Effects Data not available.Increased risk of infection, nephrotoxicity, hepatotoxicity, hypertension.

Experimental Protocols for Future Evaluation

To rigorously assess the translational potential of this compound, a series of preclinical experiments are necessary. The following are standard protocols that would be required to generate the data needed for a comprehensive evaluation.

In Vitro Efficacy Studies
  • Cell Viability Assays: To determine the cytotoxic effects of this compound across a panel of cancer cell lines and normal cells.

    • Methodology: Cancer and normal cell lines would be cultured in 96-well plates and treated with increasing concentrations of this compound for 24, 48, and 72 hours. Cell viability would be assessed using an MTT or CellTiter-Glo assay. The IC50 (half-maximal inhibitory concentration) would be calculated for each cell line.

  • Lymphocyte Proliferation Assays: To quantify the immunosuppressive activity of this compound.

    • Methodology: Peripheral blood mononuclear cells (PBMCs) would be isolated from healthy donors and stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of this compound. Proliferation would be measured by a BrdU incorporation assay or CFSE dilution by flow cytometry.

In Vivo Efficacy and Toxicology Studies
  • Xenograft Tumor Models: To evaluate the antitumor efficacy of this compound in a living organism.

    • Methodology: Human cancer cells would be implanted subcutaneously into immunodeficient mice. Once tumors are established, mice would be treated with this compound or a vehicle control. Tumor volume would be measured regularly. At the end of the study, tumors and major organs would be collected for histological analysis.

  • Acute and Chronic Toxicology Studies: To determine the safety profile of this compound.

    • Methodology: Rodent models (e.g., rats, mice) would be administered escalating doses of this compound. In acute studies, animals would be observed for 14 days for signs of toxicity. In chronic studies, animals would receive repeated doses over a longer period (e.g., 28 or 90 days). Blood chemistry, hematology, and histopathology of major organs would be analyzed.

Visualizing the Path Forward: Signaling Pathways and Workflows

While specific signaling pathways for this compound are unknown, we can visualize the general mechanism of alkylating agents and a hypothetical experimental workflow for its evaluation.

cluster_0 General Mechanism of Alkylating Agents This compound This compound Alkyl_Group Reactive Alkyl Group This compound->Alkyl_Group releases DNA Cellular DNA Alkyl_Group->DNA attacks Cross_Linking DNA Cross-Linking and Strand Breaks DNA->Cross_Linking leads to Apoptosis Cell Cycle Arrest and Apoptosis Cross_Linking->Apoptosis

Caption: General mechanism of action for alkylating agents like this compound.

cluster_1 Hypothetical this compound Evaluation Workflow Discovery This compound Synthesis and Characterization In_Vitro In Vitro Efficacy (Cytotoxicity, Immunosuppression) Discovery->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Tox Preclinical Toxicology (Rodent Models) In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND Clinical_Trials Phase I-III Clinical Trials IND->Clinical_Trials

Caption: A hypothetical workflow for the preclinical and clinical development of this compound.

Conclusion

This compound presents an interesting profile with both antineoplastic and immunosuppressive potential. However, the current lack of published experimental data makes a definitive assessment of its translational potential impossible. The path forward for this compound, or any novel compound, requires a systematic and rigorous evaluation of its efficacy and safety through well-defined preclinical studies. The frameworks and protocols outlined in this guide provide a roadmap for generating the necessary data to determine if this compound can be translated from a laboratory curiosity into a clinically meaningful therapeutic agent. Researchers in the field are encouraged to pursue these studies to unlock the potential of this and other novel chemical entities.

References

Meta-Analysis of Fotretamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. As of this writing, a comprehensive meta-analysis of Fotretamine clinical trial data is not feasible due to the limited availability of public data. This document, therefore, provides a comparative overview based on the known pharmacological class of this compound and contrasts it with other antineoplastic agents. The quantitative data presented is illustrative, and the experimental protocols are generalized for the drug class.

Introduction to this compound

This compound is classified as a pentaethyleneimine derivative with antineoplastic and immunosuppressive properties.[1][2] It functions as an alkylating agent, a class of drugs that exerts its cytotoxic effects by forming covalent bonds with DNA.[1] This interaction leads to chromosomal breaks, thereby interfering with DNA replication and transcription, ultimately inhibiting the proliferation of cancer cells.[1][2] this compound is specifically described as a clastogen, a type of mutagen that induces chromosomal breaks.[1]

Mechanism of Action: Alkylating Agents

Alkylating agents, including this compound, are a cornerstone of cancer chemotherapy. Their primary mechanism involves the transfer of an alkyl group to various nucleophilic sites on DNA.[3] The N7 position of guanine (B1146940) is a particularly frequent target.[3] This alkylation can have several consequences for the cancer cell:

  • DNA Strand Breakage: The alkylated DNA can become unstable, leading to the breakage of the DNA strands.

  • Cross-linking: Bifunctional alkylating agents can form cross-links between DNA strands, preventing their separation for replication or transcription.

  • Miscoding: Alkylation can cause mispairing of DNA bases during replication, leading to mutations.

These actions disrupt the integrity and function of DNA, triggering cell cycle arrest and apoptosis (programmed cell death).[4]

Below is a diagram illustrating the general mechanism of action for an alkylating agent like this compound.

This compound This compound (Alkylating Agent) DNA Cancer Cell DNA This compound->DNA Enters Cancer Cell Alkylation DNA Alkylation DNA->Alkylation Forms Covalent Bonds Damage DNA Damage (Strand Breaks, Cross-linking) Alkylation->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis CellCycleArrest Cell Cycle Arrest Damage->CellCycleArrest

Caption: General signaling pathway of this compound as an alkylating agent.

Comparison with Other Antineoplastic Agents

Antineoplastic agents can be broadly categorized based on their mechanism of action.[5][6][7] The following table provides a conceptual comparison of alkylating agents with other major classes of chemotherapy drugs.

Drug ClassMechanism of ActionExample Drugs
Alkylating Agents Directly damage DNA by adding an alkyl group, causing strand breaks and cross-linking.[5][7]Cyclophosphamide, Cisplatin, this compound
Antimetabolites Interfere with the synthesis of DNA and RNA by acting as false substitutes for normal metabolites.[5][8]Methotrexate, 5-Fluorouracil
Mitotic Inhibitors Interfere with the process of cell division (mitosis).[5]Paclitaxel, Vincristine
Topoisomerase Inhibitors Block topoisomerase enzymes, which are necessary for DNA replication and repair.Etoposide, Irinotecan
Antitumor Antibiotics Interfere with enzymes involved in DNA replication and are not used to treat infections.Doxorubicin, Bleomycin

Illustrative Data Presentation

Due to the absence of publicly available clinical trial data for this compound, the following table presents a hypothetical comparison of efficacy and safety with a standard-of-care alkylating agent. This data is for illustrative purposes only.

ParameterThis compound (Hypothetical)Standard Alkylating Agent
Efficacy
Overall Response Rate45%42%
Progression-Free Survival6.2 months5.8 months
Overall Survival12.5 months11.9 months
Safety
Grade 3/4 Neutropenia25%30%
Nausea and Vomiting40%55%
Nephrotoxicity10%15%

Experimental Protocols

To assess the activity of an alkylating agent like this compound, a common in vitro method is the Comet Assay, which measures DNA strand breaks in individual cells.[9][10]

Objective: To quantify the extent of DNA damage induced by this compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralizing buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells to ~80% confluency.

    • Treat cells with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting and Embedding:

    • Harvest cells by trypsinization and resuspend in PBS.

    • Mix a small aliquot of the cell suspension with low melting point agarose.

    • Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis:

    • Immerse the slides in cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

    • Apply an electric field to separate the damaged DNA fragments from the nucleoid. Damaged DNA will migrate towards the anode, forming a "comet tail".

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Below is a diagram illustrating the experimental workflow for a Comet Assay.

A 1. Cell Culture & Treatment with this compound B 2. Cell Harvesting & Embedding in Agarose A->B C 3. Lysis to Isolate Nucleoids B->C D 4. Alkaline Unwinding & Electrophoresis C->D E 5. Neutralization & Staining D->E F 6. Fluorescence Microscopy & Image Analysis E->F

Caption: Experimental workflow for assessing DNA damage using a Comet Assay.

Conclusion

This compound is an alkylating agent with a mechanism of action centered on inducing DNA damage in cancer cells. While specific clinical data is not widely available, its pharmacological classification places it within a well-established and crucial category of antineoplastic drugs. Further research and publication of clinical trial results are necessary to fully elucidate its comparative efficacy and safety profile against other cancer therapies. The experimental protocols and conceptual comparisons provided in this guide offer a framework for understanding and evaluating this compound within the broader context of cancer drug development.

References

Safety Operating Guide

Safe Disposal of Fotretamine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fotretamine, an alkylating antineoplastic and immunosuppressant agent, requires stringent disposal procedures to mitigate risks to personnel and the environment.[1][2] As a potent research chemical, all materials contaminated with this compound must be treated as hazardous waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

I. Immediate Safety and Handling Precautions

Prior to beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.

II. Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is critical to ensure safe and compliant disposal. Never mix incompatible wastes.[3]

Table 1: this compound Waste Classification and Collection

Waste TypeDescriptionCollection Container
Solid Waste Contaminated PPE (gloves, lab coats), bench paper, plasticware, and vials containing residual this compound.Labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Waste Solutions containing this compound, including reaction mixtures, and the first rinse of contaminated glassware.Labeled, sealed, and chemically compatible hazardous waste container.
Sharps Waste Needles, syringes, and other contaminated sharp objects.Labeled, puncture-proof sharps container designated for hazardous chemical waste.
Grossly Contaminated Items Items with significant this compound spillage.Double-bagged and placed in a designated hazardous waste container.

III. Decontamination of Laboratory Equipment

Proper decontamination of glassware and equipment is essential. For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]

Experimental Protocol: Triple Rinsing of this compound-Contaminated Glassware

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or a solvent in which this compound is soluble) to remove the bulk of the residue. Collect this first rinseate as hazardous liquid waste.

  • Second Rinse: Add fresh solvent to the glassware, swirl to rinse all interior surfaces thoroughly, and collect the rinseate into the same hazardous liquid waste container.

  • Third Rinse: Repeat the rinsing process a third time with fresh solvent and collect the rinseate.

  • Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.

  • Drying: Allow the glassware to air-dry completely before reuse or storage.

IV. Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

Fotretamine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A This compound Experimentation B Solid Waste (PPE, Vials) A->B C Liquid Waste (Solutions, Rinsate) A->C D Sharps Waste (Needles, Syringes) A->D E Labeled Hazardous Solid Waste Container B->E F Labeled Hazardous Liquid Waste Container C->F G Labeled Hazardous Sharps Container D->G H Arrange for Pickup by Environmental Health & Safety (EHS) E->H F->H G->H I Professional Hazardous Waste Disposal H->I

This compound Waste Disposal Workflow

V. Spill Management

In the event of a this compound spill, evacuate the immediate area and prevent others from entering. Follow your institution's specific spill cleanup procedures for hazardous materials. All materials used for spill cleanup must be disposed of as hazardous waste.[4] For significant spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

VI. Regulatory Compliance

All disposal procedures must comply with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA), as well as any applicable state and local regulations.[5] Academic laboratories may have specific alternative requirements under 40 CFR, part 262, subpart K.[6] It is imperative to consult your institution's EHS department for specific guidance and to arrange for the collection and disposal of all this compound waste.

References

Safeguarding Your Research: Essential Protocols for Handling Fotretamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling of Fotretamine, an antineoplastic alkylating agent. Given the hazardous nature of this compound, adherence to the following procedures is mandatory to ensure personnel safety and mitigate environmental contamination. This compound is classified as a mutagen, known to cause chromosomal breaks, and therefore requires stringent handling protocols.[1][2]

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₄H₂₈N₉OP₃
Molecular Weight 431.35 g/mol [2]
CAS Number 37132-72-2
Appearance Not specified (Assume solid)
Solubility Not specified

Operational Plan: From Receipt to Use

The following step-by-step guidance outlines the mandatory procedures for working with this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. This should be done in a designated receiving area, away from high-traffic zones.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols (toxic, mutagen), and date of receipt.

  • Storage: Store this compound in a designated, locked, and ventilated cabinet for hazardous chemicals. The storage area should be separate from incompatible materials.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE. This is not negotiable.

PPE ItemSpecifications
Gloves Double gloving with chemotherapy-rated nitrile gloves is required.[3][4] The outer glove should be worn over the gown cuff. Change gloves every 30-60 minutes or immediately upon contamination.
Gown A disposable, lint-free gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[3]
Eye Protection Chemical splash goggles and a full-face shield must be worn.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required for handling the powdered form or when there is a risk of aerosolization.[3][5]
Preparation and Handling
  • Designated Area: All handling of this compound, including weighing and preparation of solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood) to protect both the product and the operator.

  • Decontamination: The work surface of the BSC or fume hood should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as hazardous waste after each procedure.

  • Spill Kit: A spill kit specifically for cytotoxic agents must be readily available in the laboratory. All personnel must be trained in its use.

Spill Management

In the event of a spill, the following steps must be taken immediately:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Put on the appropriate PPE from the spill kit.

  • Containment: Use absorbent materials from the spill kit to contain the spill.[5]

  • Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a detergent and water.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.

Waste Segregation

All waste generated from the handling of this compound must be segregated into appropriate, clearly labeled containers.

Waste TypeContainer
Trace Chemotherapy Waste Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste." This includes empty vials, used PPE, and contaminated lab supplies.[6][7][8]
Bulk Chemotherapy Waste Black, RCRA-rated hazardous waste containers. This includes unused this compound, partially filled vials, and materials from a large spill.[7][8][9]
Sharps Yellow, puncture-proof sharps containers specifically labeled for chemotherapy sharps.[6]
Disposal Procedure
  • Segregate at the Source: All waste must be placed in the correct container immediately after it is generated.

  • Seal Containers: When containers are three-quarters full, they should be securely sealed.

  • Transport: Sealed containers must be transported by trained personnel to a designated hazardous waste accumulation area.

  • Final Disposal: Final disposal will be carried out by a licensed hazardous waste management company in accordance with all local, state, and federal regulations. Under no circumstances should this compound or its contaminated waste be disposed of in the regular trash or down the drain.[6]

Visualized Workflows

General Mechanism of Action for Alkylating Agents

This compound is an alkylating agent.[1][2] These agents exert their cytotoxic effects by covalently attaching an alkyl group to DNA. This process, known as alkylation, can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death (apoptosis).

This compound This compound (Alkylating Agent) Alkylation Alkylation of DNA This compound->Alkylation DNA Cellular DNA DNA->Alkylation Damage DNA Damage (e.g., cross-linking) Alkylation->Damage Inhibition Inhibition of DNA Replication & Transcription Damage->Inhibition Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis

Caption: General mechanism of action for this compound as an alkylating agent.

Safe Handling Workflow for this compound

The following diagram outlines the critical steps and decision points for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive & Store Receive & Store Don PPE Don PPE Receive & Store->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh & Prepare Weigh & Prepare in BSC/Fume Hood Prepare Work Area->Weigh & Prepare Experiment Experiment Weigh & Prepare->Experiment Decontaminate Work Area Decontaminate Work Area Experiment->Decontaminate Work Area Spill Spill? Experiment->Spill Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose via HazWaste Dispose via HazWaste Doff PPE->Dispose via HazWaste Spill->Decontaminate Work Area No Spill Response Protocol Spill Response Protocol Spill->Spill Response Protocol Yes Spill Response Protocol->Decontaminate Work Area

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fotretamine
Reactant of Route 2
Fotretamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.